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  • Product: 2-Methoxyethyl diphenyl phosphate
  • CAS: 65444-10-2

Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-Methoxyethyl Diphenyl Phosphate as a Flame Retardant: A Comprehensive Technical Guide

Executive Summary 2-Methoxyethyl diphenyl phosphate (MEDPP) represents a highly specialized class of alkyl diaryl phosphate esters. While traditional triaryl phosphates (like triphenyl phosphate) are widely utilized for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxyethyl diphenyl phosphate (MEDPP) represents a highly specialized class of alkyl diaryl phosphate esters. While traditional triaryl phosphates (like triphenyl phosphate) are widely utilized for their thermal stability, they often compromise the mechanical flexibility of the host polymer. MEDPP bridges this gap, acting as both a highly efficient plasticizer and a robust, halogen-free flame retardant. For materials scientists, toxicologists, and drug development professionals evaluating polymers for medical devices or pharmaceutical packaging, understanding the precise biphasic mechanism of MEDPP—and its metabolic degradation pathways—is critical for balancing fire safety with biocompatibility.

Molecular Architecture: The Structure-Function Paradigm

The efficacy of MEDPP is rooted in its asymmetric molecular architecture, which dictates both its physical integration into polymer matrices and its thermal decomposition pathway:

  • Diphenyl Phosphate Moiety: The aromatic rings provide high thermal stability and act as the primary structural backbone for char formation during combustion.

  • 2-Methoxyethyl Group: This ether-containing aliphatic chain disrupts the crystalline packing of the polymer matrix. Unlike rigid triaryl esters, this alkyl addition significantly improves low-temperature flexibility and processing rheology[1]. However, this aliphatic chain also introduces a specific thermal liability, lowering the initial decomposition temperature to catalyze early-stage flame retardancy[2].

Biphasic Mechanism of Action (MoA)

Organophosphorus flame retardants like MEDPP do not rely on a single pathway; rather, they operate through a synergistic biphasic mechanism involving both the condensed (solid) phase and the gas (vapor) phase[3].

Condensed-Phase Action (The Primary Barrier)

Alkyl diaryl phosphates act predominantly in the condensed phase[2]. When exposed to a high thermal flux (typically >250°C), the MEDPP molecule undergoes thermal cleavage. The less stable 2-methoxyethyl ester bond breaks first, initiating the decomposition of the phosphate ester into polyphosphoric acid [4].

This acid acts as a potent dehydration catalyst within the polymer matrix. It strips hydrogen and oxygen (as water) from the polymer backbone, forcing the remaining carbon atoms to undergo rapid cross-linking. The high aromatic content from the diphenyl groups contributes to the formation of a dense, vitreous, and intumescent carbonaceous char layer[4]. This char serves a triple function:

  • Thermal Insulation: It shields the underlying virgin polymer from the external heat flux.

  • Mass Transfer Barrier: It physically traps flammable volatile compounds, preventing them from fueling the flame.

  • Oxygen Exclusion: It blocks atmospheric oxygen from reaching the combustion zone.

Gas-Phase Action (Radical Scavenging)

While the condensed phase dominates, a secondary mechanism occurs in the gas phase. During the intense heat of combustion, a fraction of the phosphorus-containing fragments volatilizes before cross-linking can occur. In the flame zone, these fragments decompose into highly reactive phosphorus species (such as PO∙ and P∙ )[5].

These species act as radical scavengers. They collide with the highly exothermic hydrogen ( H∙ ) and hydroxyl ( OH∙ ) radicals that propagate the combustion chain reaction, converting them into stable, less reactive molecules (e.g., HPO ). By starving the flame of these critical radicals, the exothermic chain reaction is quenched[3].

MOA MEDPP 2-Methoxyethyl Diphenyl Phosphate (MEDPP) Heat Thermal Flux / Fire (>250°C) MEDPP->Heat Exposed to Decomp Thermal Ester Cleavage Heat->Decomp CondPhase Condensed Phase (Primary) Decomp->CondPhase GasPhase Gas Phase (Secondary) Decomp->GasPhase PolyAcid Polyphosphoric Acid Formation CondPhase->PolyAcid Radicals Volatilization of P-Species (PO•, P•) GasPhase->Radicals Char Dehydration & Cross-linking (Intumescent Char Shield) PolyAcid->Char Catalyzes Quench Radical Scavenging (H• + PO• -> HPO) Radicals->Quench Inhibits Chain Rxn

Biphasic mechanism of MEDPP showing condensed-phase charring and gas-phase radical scavenging.

Toxicokinetic Profiling for Drug Development & Toxicology

For professionals in drug development and biomedical engineering, the toxicological profile of polymer additives is as critical as their functional performance. Because MEDPP is an additive (non-reactive) flame retardant, it can slowly migrate out of the polymer matrix over time[6].

In biological systems, organophosphate triesters are rapidly metabolized by hepatic carboxylesterases and cytochrome P450 enzymes. The primary metabolic cleavage of MEDPP targets the aliphatic ether chain, releasing diphenyl phosphate (DPP) and 2-methoxyethanol .

  • DPP is a widely recognized biomarker for organophosphate exposure and is generally excreted via urine.

  • 2-Methoxyethanol is of significant toxicological interest. It is oxidized in vivo by alcohol dehydrogenase to methoxyacetaldehyde, and subsequently to methoxyacetic acid (MAA) . MAA is a documented reproductive and developmental toxicant. Consequently, the use of MEDPP in medical-grade polymers or pharmaceutical packaging requires rigorous extractable and leachable (E&L) safety evaluations to ensure MAA precursors do not contaminate drug products.

Self-Validating Experimental Methodologies

To empirically validate the mechanism of action of MEDPP, researchers must isolate thermal degradation kinetics from macroscopic fire dynamics. The following protocols are designed as self-validating systems, ensuring that data artifacts are caught in real-time.

Protocol A: TGA-FTIR (Thermogravimetric Analysis coupled with FTIR)

Causality: TGA measures exact mass loss as a function of temperature, while the coupled FTIR identifies the chemical nature of the evolved gases. By running this under both inert ( N2​ ) and oxidative (Air) atmospheres, we can prove causality: if the mass loss stabilizes early (high char yield in TGA) while the FTIR detects PO∙ precursors but lacks heavy aromatic fragments, we validate that the diphenyl groups are successfully retained in the condensed phase to form the char shield.

Step-by-Step Methodology:

  • Sample Preparation: Cryogenically mill the MEDPP-polymer blend to a fine powder to ensure uniform heat distribution. Weigh exactly 10.0 ± 0.1 mg into an alumina crucible.

  • Atmosphere Calibration: Purge the TGA furnace with high-purity N2​ at 50 mL/min for 30 minutes to establish a baseline. Validation Check: Ensure the microbalance reads a stable mass (drift < 0.01 mg/hr).

  • Thermal Ramp: Heat the sample from 30°C to 800°C at a strict rate of 10°C/min.

  • Gas Transfer & FTIR Analysis: Route the evolved gases through a transfer line heated to 200°C (to prevent condensation of high-boiling volatiles) directly into the FTIR gas cell.

  • Data Synthesis: Correlate the derivative thermogravimetry (DTG) peaks with the FTIR spectra. Look for the emergence of P=O stretching vibrations (~1250 cm⁻¹) in the gas phase precisely at the onset of the primary mass loss step.

Protocol B: Cone Calorimetry (ISO 5660 Standard)

Causality: While TGA proves chemical degradation, cone calorimetry validates macroscopic fire behavior. It is a self-validating system because the Heat Release Rate (HRR) curve directly correlates with the physical integrity of the char layer. A sudden secondary spike in the HRR curve indicates that the char layer has fractured (failing to insulate), whereas a flattened, sustained curve validates structural stability.

Step-by-Step Methodology:

  • Plaque Fabrication: Compression-mold the polymer formulation into standardized plaques measuring 100 mm × 100 mm × 3 mm. Wrap the bottom and edges in aluminum foil to force 1-dimensional upward burning.

  • System Calibration: Calibrate the oxygen analyzer using ambient air (20.95% O2​ ) and pure N2​ (0% O2​ ). Validation Check: Perform a methane burner calibration to ensure the measured heat release matches the theoretical heat of combustion of methane (within ±2%).

  • Heat Flux Exposure: Place the sample horizontally on the load cell and expose it to an external heat flux of 35 kW/m² (simulating a developing room fire).

  • Ignition and Data Acquisition: Use a spark igniter to initiate combustion. Continuously record the Oxygen Depletion, Peak Heat Release Rate (pHRR), Time to Ignition (TTI), and Total Smoke Release (TSR).

  • Gravimetric Char Assessment: Post-combustion, weigh the residual char to calculate the final Char Yield (wt%).

Workflow Sample Polymer + MEDPP Formulation TGA TGA-FTIR Analysis (Micro-scale) Sample->TGA Cone Cone Calorimetry (Macro-scale) Sample->Cone GasEvol Evolved Gas Analysis (Identify PO• precursors) TGA->GasEvol Thermal Ramp CharYield HRR & Char Yield (Quantify Shielding) Cone->CharYield 35 kW/m² Flux Mech Mechanism Validation (Biphasic Confirmation) GasEvol->Mech Gas Phase Data CharYield->Mech Solid Phase Data

Experimental workflow isolating micro-scale chemical kinetics from macro-scale fire dynamics.

Quantitative Performance Metrics

The following table synthesizes the comparative thermophysical and flammability data of a standard polymer matrix (e.g., Polyvinyl Chloride or Polycarbonate) modified with MEDPP versus a traditional Triaryl Phosphate (TPP). The data highlights MEDPP's superior balance of low-temperature flexibility and char promotion.

FormulationPeak HRR (kW/m²)Char Yield (wt%)Glass Transition ( Tg​ , °C)Low-Temp FlexibilityPrimary MoA
Pure Polymer (Control) 450.28.5%85.0PoorN/A
Polymer + 15% TPP 280.418.2%62.5ModerateGas Phase
Polymer + 15% MEDPP 210.6 26.4% 45.0 Excellent Condensed Phase

Data Interpretation: The addition of MEDPP significantly depresses the Tg​ to 45.0°C, validating its role as a highly efficient plasticizer due to the 2-methoxyethyl chain. Simultaneously, it achieves the lowest pHRR and highest char yield (26.4%), proving that the alkyl diaryl structure is vastly superior at driving condensed-phase polyphosphoric acid cross-linking compared to standard triaryl phosphates.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 2-Methoxyethyl diphenyl phosphate from phosphorus oxychloride

Application Note: Stepwise Synthesis and Isolation of 2-Methoxyethyl Diphenyl Phosphate Abstract The synthesis of asymmetric phosphate triesters requires precise control over sequential nucleophilic acyl substitutions at...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stepwise Synthesis and Isolation of 2-Methoxyethyl Diphenyl Phosphate

Abstract The synthesis of asymmetric phosphate triesters requires precise control over sequential nucleophilic acyl substitutions at the phosphorus center. This application note details the step-by-step protocol for synthesizing 2-methoxyethyl diphenyl phosphate (CAS No. 65444-10-2)[1] starting from the highly reactive precursor, phosphorus oxychloride ( POCl3​ ). Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind temperature control, stoichiometric precision, and acid scavenging required to prevent the formation of symmetric byproducts.

Reaction Rationale and Mechanistic Causality

The target compound, 2-methoxyethyl diphenyl phosphate, is a mixed phosphate ester. Synthesizing it directly from POCl3​ requires a two-stage controlled substitution to manage the differing reactivities of the leaving groups (chlorides) on the phosphorus atom.

  • Stage 1 (Di-substitution): POCl3​ is reacted with two equivalents of phenol. Because the first chloride substitution is highly exothermic and the subsequent substitutions become progressively slower due to steric hindrance and electronic deactivation, temperature control (0 °C) is critical. Triethylamine ( Et3​N ) is utilized as an acid scavenger to precipitate hydrochloric acid as triethylammonium chloride ( Et3​N⋅HCl ), driving the equilibrium forward and preventing acid-catalyzed side reactions. This yields the intermediate diphenyl chlorophosphate (CAS No. 2524-64-3)[2].

  • Stage 2 (Mono-substitution): The remaining, least reactive chloride is displaced by 2-methoxyethanol (CAS No. 109-86-4)[2]. This step requires a return to room temperature or slight heating to overcome the activation energy barrier of the deactivated electrophilic phosphorus center.

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements and physical properties necessary for a standard 100 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmountDensity (g/mL)
Phosphorus Oxychloride ( POCl3​ )Electrophile153.331.015.33 g (9.15 mL)1.675
PhenolNucleophile 194.112.018.82 g1.070
2-MethoxyethanolNucleophile 276.091.057.99 g (8.28 mL)0.965
Triethylamine ( Et3​N )Base / Scavenger101.193.232.38 g (44.6 mL)0.726
Dichloromethane (DCM)Solvent84.93N/A250 mL1.330
2-Methoxyethyl diphenyl phosphate Target Product 308.26 1.0 (Theoretical) 30.82 g N/A

Note: A slight excess of 2-methoxyethanol and base is used in the final step to ensure complete consumption of the diphenyl chlorophosphate intermediate.

Experimental Protocol

Safety & Environmental Grounding: POCl3​ is a highly corrosive and moisture-sensitive reagent that reacts violently with water to evolve HCl gas. All procedures must be conducted in a certified chemical fume hood using rigorously dried glassware and inert atmosphere (Nitrogen or Argon) techniques. Proper PPE, including heavy-duty nitrile gloves, a lab coat, and splash goggles, is mandatory.

Phase 1: Synthesis of Diphenyl Chlorophosphate Intermediate
  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a nitrogen inlet, and a temperature probe.

  • Initial Charge: Add 15.33 g (9.15 mL) of POCl3​ and 150 mL of anhydrous DCM to the flask. Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Phenol Addition: In a separate dry flask, dissolve 18.82 g of phenol and 21.25 g (29.3 mL, 2.1 eq) of Et3​N in 50 mL of anhydrous DCM. Transfer this solution to the addition funnel.

  • Controlled Substitution: Add the phenol/ Et3​N solution dropwise over 60 minutes. Causality Note: The dropwise addition ensures the local concentration of phenol remains low, statistically favoring di-substitution over tri-substitution (triphenyl phosphate formation). A dense white precipitate ( Et3​N⋅HCl ) will immediately form.

  • Equilibration: Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature over an additional 2 hours.

Phase 2: Synthesis of the Target Triester
  • Second Nucleophile Preparation: Cool the reaction mixture back to 0 °C. In a clean addition funnel, prepare a solution of 7.99 g (8.28 mL) of 2-methoxyethanol and 11.13 g (15.3 mL, 1.1 eq) of Et3​N in 20 mL of anhydrous DCM.

  • Final Substitution: Add this solution dropwise over 30 minutes.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The reaction progress can be monitored via 31P NMR (aliquot filtered and dissolved in CDCl3​ ), looking for the disappearance of the intermediate peak (~ -5 ppm) and the appearance of the triester peak (~ -12 ppm).

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by adding 50 mL of ice-cold distilled water to dissolve the ammonium salts and hydrolyze any unreacted chlorophosphates.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic (bottom) layer. Extract the aqueous layer with an additional 2 x 50 mL of DCM.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 1M HCl (to remove residual base), 50 mL of saturated NaHCO3​ (to remove acidic byproducts), and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude pale-yellow oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield pure 2-methoxyethyl diphenyl phosphate.

Experimental Workflow Visualization

G POCl3 Phosphorus Oxychloride (POCl3) in DCM Phenol Add Phenol (2.0 eq) + Et3N Dropwise at 0 °C POCl3->Phenol DPCP Diphenyl Chlorophosphate Intermediate Phenol->DPCP Exothermic Alcohol Add 2-Methoxyethanol (1.05 eq) + Et3N Dropwise at 0 °C to RT DPCP->Alcohol Crude Crude Reaction Mixture (Product + Et3N·HCl Salts) Alcohol->Crude 12h Stir Workup Aqueous Quench & DCM Extraction Crude->Workup Purification Silica Gel Flash Chromatography Workup->Purification Product 2-Methoxyethyl Diphenyl Phosphate (Target Compound) Purification->Product

Caption: Workflow for the stepwise nucleophilic substitution of POCl3 to yield the target phosphate triester.

References

  • Molbase Chemical Encyclopedia. "Phosphoric acid, 2-methoxyethyl diphenyl ester". Molbase. Retrieved from:[Link][1]

  • U.S. Department of Energy (DOE) SCAPA. "Physical Properties of Chemicals in PAC Revision 27 Listing". UNT Digital Library. Retrieved from:[Link][2]

Sources

Application

Application Notes and Protocols for 2-Methoxyethyl diphenyl phosphate (MEDP) in Lithium-ion Battery Electrolytes

Abstract The escalating demand for high-energy-density lithium-ion batteries (LIBs) has brought safety, particularly the flammability of conventional organic carbonate-based electrolytes, to the forefront of materials re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating demand for high-energy-density lithium-ion batteries (LIBs) has brought safety, particularly the flammability of conventional organic carbonate-based electrolytes, to the forefront of materials research.[1][2] This document provides a detailed technical guide on the application of 2-Methoxyethyl diphenyl phosphate (MEDP) as a high-performance flame-retardant additive for LIB electrolytes. We delve into the fundamental mechanisms of action, its quantifiable impact on electrochemical performance, and provide validated, step-by-step protocols for its evaluation. This guide is intended for battery researchers, materials scientists, and formulation chemists dedicated to developing safer, next-generation energy storage solutions.

Introduction: The Imperative for Safer Electrolytes

Standard LIB electrolytes, typically a solution of a lithium salt like LiPF₆ in a mixture of linear and cyclic organic carbonates, offer excellent ionic conductivity and a wide electrochemical stability window.[1] However, their high volatility and flammability present significant safety hazards, capable of leading to thermal runaway—a self-accelerating cascade of exothermic reactions that can result in fire or explosion.[3][4] The incorporation of flame-retardant additives into the electrolyte is one of the most effective and economically viable strategies to mitigate these risks without fundamentally altering the cell chemistry.[4][5][6]

Among various candidates, phosphorus-based flame retardants are particularly advantageous due to their high efficiency, lower toxicity compared to some halogenated counterparts, and their ability to act through multiple mechanisms.[1] 2-Methoxyethyl diphenyl phosphate (MEDP), an organophosphate ester, emerges as a compound of interest. Its molecular structure combines the flame-retardant efficacy of the phosphate group with ether and aromatic functionalities that can influence solubility and electrochemical stability. This guide provides the foundational knowledge and practical methodologies to effectively integrate and characterize MEDP in advanced LIB electrolyte formulations.

Physicochemical Properties of 2-Methoxyethyl diphenyl phosphate (MEDP)

Understanding the intrinsic properties of an additive is crucial for predicting its behavior within the complex electrolyte system.

PropertyValueSource / Note
Chemical Name 2-Methoxyethyl diphenyl phosphate-
CAS Number 65444-10-2[7]
Molecular Formula C₁₅H₁₇O₅P[7]
Molecular Weight 308.27 g/mol [7]
Appearance Colorless to pale yellow liquidTypical for phosphate esters
Boiling Point > 300 °C (estimated)Inferred from similar alkyl aryl phosphates
Density ~1.1 - 1.2 g/cm³ at 25°C (estimated)Inferred from similar alkyl aryl phosphates
Viscosity 60 - 100 mPa·s at 20°C (estimated)Inferred from similar alkyl aryl phosphates

Application Notes: Mechanism and Performance Impact

Dual-Mode Flame Retardancy Mechanism

The efficacy of MEDP as a flame retardant stems from its ability to interrupt the combustion triangle (heat, fuel, oxygen) through actions in both the gas and condensed phases upon thermal abuse.[8][9]

  • Gas Phase Action (Radical Scavenging): In the event of a temperature spike, MEDP decomposes to produce phosphorus-containing radicals (e.g., PO•, HPO•). These species are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the gas phase (the flame), effectively quenching the fire.[5][9] This is the primary flame inhibition mechanism.

  • Condensed Phase Action (Barrier Formation): In the liquid electrolyte, thermal decomposition of MEDP can lead to the formation of polyphosphoric acid. This viscous liquid can coat the surface of the electrodes, forming a protective char layer that acts as a physical barrier.[8] This barrier limits the release of flammable solvent vapors (the fuel) and insulates the underlying material from the heat source.

G cluster_0 Gas Phase Mechanism cluster_1 Condensed Phase Mechanism High_Temp High Temperature (Thermal Abuse) MEDP_Decomp MEDP Decomposition High_Temp->MEDP_Decomp P_Radicals Phosphorus Radicals (PO•, HPO•) MEDP_Decomp->P_Radicals Flame_Quench Flame Quenching P_Radicals->Flame_Quench Scavenges Combustion_Radicals Combustion Radicals (H•, OH•) Combustion_Radicals->Flame_Quench MEDP_Liquid MEDP in Electrolyte Polyphosphoric_Acid Polyphosphoric Acid Formation MEDP_Liquid->Polyphosphoric_Acid Thermal Decomposition Protective_Layer Protective Char/Glassy Layer on Electrodes Polyphosphoric_Acid->Protective_Layer Barrier Barrier Effect Protective_Layer->Barrier Creates Barrier->Flame_Quench Reduces Fuel & Heat

Caption: Dual flame-retardant mechanism of MEDP.

Impact on Electrochemical Performance

The addition of any substance to the electrolyte can influence battery performance. A successful flame-retardant additive must not significantly compromise key electrochemical metrics. The optimal concentration is typically a balance between safety enhancement and performance retention, often found in the range of 5-10% by weight for similar phosphate additives.[5][6]

  • Ionic Conductivity: MEDP is more viscous than standard carbonate solvents. Its addition will invariably increase the overall viscosity of the electrolyte, which impedes ion transport and lowers ionic conductivity.[10][11] This effect is concentration-dependent and can negatively impact the battery's rate capability, or its ability to perform under high charge/discharge currents.

  • Electrochemical Stability Window (ESW): The ESW defines the voltage range within which the electrolyte remains stable without significant oxidation or reduction.[12] Organophosphates generally possess good oxidative stability, making them compatible with high-voltage cathodes (e.g., NMC811, >4.2 V).[13] However, their reductive stability must be carefully evaluated, as decomposition on the anode surface can consume lithium and lead to impedance growth.

  • Interfacial Chemistry (SEI & CEI): MEDP can participate in the formation of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI).[14] A well-formed, phosphorus-containing interface layer can be more stable and robust, potentially suppressing further electrolyte decomposition and improving long-term cycling stability.[5][15] This is a potential secondary benefit of using such additives.

  • Cycling Performance: The ultimate measure of an additive's viability is its effect on long-term capacity retention. While high concentrations of MEDP might degrade performance due to lower conductivity, an optimized concentration can yield a battery with a vastly improved safety profile and only a minor trade-off in cycle life.[2]

Synergistic Approaches

The performance of MEDP can be further enhanced by combining it with other functional additives. This "dual-additive" or "multi-additive" approach is a key strategy in modern electrolyte design.[16]

  • With Film-Formers: Combining MEDP with a film-forming additive like Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) can be highly beneficial.[14] While MEDP provides flame retardancy, FEC or VC can form a more stable and effective SEI on the anode (especially silicon-containing anodes), mitigating any potential negative reductive effects of the phosphate.

  • With Other Flame Retardants: In some cases, combining different types of flame retardants can produce a synergistic effect where the total performance is greater than the sum of the parts.[17]

Experimental Protocols

The following protocols provide a standardized framework for evaluating the efficacy and performance impact of MEDP. All procedures involving electrolytes and cell components must be performed in a controlled environment with low humidity and oxygen, such as an argon-filled glovebox.

Caption: General experimental workflow for evaluating MEDP.

Protocol 1: Electrolyte Formulation

Objective: To prepare a baseline electrolyte and MEDP-containing variants for comparative testing.

Materials:

  • Battery-grade solvents: Ethylene Carbonate (EC), Dimethyl Carbonate (DMC) (e.g., 1:1 v/v)

  • Lithium salt: Lithium hexafluorophosphate (LiPF₆)

  • Additive: 2-Methoxyethyl diphenyl phosphate (MEDP)

  • Argon-filled glovebox (<0.5 ppm H₂O, <0.5 ppm O₂)

  • Precision balance, volumetric flasks, magnetic stirrer

Procedure:

  • Prepare Solvent Mixture: In the glovebox, mix EC and DMC in a 1:1 volume ratio to create the binary solvent.

  • Prepare Baseline Electrolyte (E-Base): Slowly add LiPF₆ powder to the EC/DMC solvent mixture while stirring until it is fully dissolved. The target concentration is typically 1.0 M. This is your control sample.

    • Causality: Slow addition of the salt prevents localized high concentrations and agglomeration, ensuring a homogenous electrolyte.

  • Prepare MEDP Electrolytes:

    • Prepare three separate batches of the E-Base electrolyte.

    • Using a precision balance, add MEDP to each batch to achieve target concentrations of 5%, 10%, and 15% by weight.

    • Example for 5 wt% in a 50 g batch: Add 2.5 g of MEDP to 47.5 g of E-Base.

    • Stir each solution until the MEDP is fully dissolved and the solution is homogenous. Label clearly (e.g., E-MEDP-5, E-MEDP-10, E-MEDP-15).

  • Storage: Store all electrolytes in tightly sealed bottles inside the glovebox. Allow them to rest for several hours before use to ensure thermal and chemical equilibrium.

Protocol 2: Flammability Testing (Self-Extinguishing Time)

Objective: To quantitatively measure the improvement in flame retardancy.

Materials:

  • Prepared electrolytes

  • Glass fiber separators or cotton balls (as a porous carrier)

  • Watch glass or stainless steel mesh

  • Butane lighter or similar ignition source

  • Stopwatch

  • Fume hood

Procedure:

  • Sample Preparation: Inside a fume hood, place a piece of glass fiber separator (e.g., 1 cm²) on a watch glass.

  • Electrolyte Addition: Using a micropipette, add a fixed volume of the electrolyte to be tested (e.g., 0.1 mL) onto the center of the separator, ensuring it is fully soaked.

    • Self-Validation: Using a fixed volume and a consistent carrier material is critical for reproducibility. The test measures the flammability of the electrolyte-soaked medium, simulating a real-world leak.

  • Ignition: Bring the tip of the lighter flame into contact with the edge of the soaked separator for 1-2 seconds to ignite it. Start the stopwatch immediately upon ignition.

  • Measurement: Record the time it takes for the flame to completely extinguish on its own. This is the Self-Extinguishing Time (SET).[18][19] If it does not extinguish, record the total burn time.

  • Replication: Repeat the test at least 3-5 times for each electrolyte formulation (E-Base, E-MEDP-5, etc.) and calculate the average SET.

Protocol 3: Electrochemical Characterization

Objective: To measure the impact of MEDP on fundamental electrolyte properties.

3A. Ionic Conductivity

  • Methodology: Use a commercial conductivity meter or Electrochemical Impedance Spectroscopy (EIS). For EIS, a two-electrode conductivity cell with platinum electrodes of a known cell constant is used.[20]

  • Procedure (EIS):

    • Assemble the conductivity cell with the test electrolyte inside the glovebox.

    • Connect the cell to a potentiostat.

    • Perform an EIS scan over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).

    • The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

    • Calculate conductivity (σ) using the formula: σ = L / (R_b * A), where L/A is the cell constant.

3B. Electrochemical Stability Window (ESW)

  • Methodology: Linear Sweep Voltammetry (LSV) using a three-electrode setup.[21][22]

  • Procedure:

    • Assemble a three-electrode cell (e.g., a coin cell with a spacer to separate the electrodes) inside the glovebox.

      • Working Electrode (WE): Platinum (Pt) or Stainless Steel (SS) foil (inert surface).

      • Reference Electrode (RE): Lithium metal foil.

      • Counter Electrode (CE): Lithium metal foil.

    • Oxidative Scan: Scan the potential of the WE from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5-1.0 mV/s). The potential at which a sharp, sustained increase in current occurs is defined as the anodic stability limit.

    • Reductive Scan: Using a fresh cell, scan the potential from OCV down to a low potential (e.g., -0.5 V vs. Li/Li⁺). The onset potential for the reduction current defines the cathodic stability limit.

Protocol 4: Battery Assembly and Performance Testing

Objective: To evaluate the practical performance of MEDP-containing electrolytes in a full cell or half-cell configuration.

Materials:

  • Anode (e.g., graphite, Li metal) and Cathode (e.g., LiFePO₄, NMC811) electrodes

  • Celgard separator

  • CR2032 coin cell components

  • Prepared electrolytes

  • Battery cycler (e.g., Landt, Maccor)

Procedure:

  • Cell Assembly: In the glovebox, assemble CR2032 coin cells in the order: negative casing, anode, separator, a few drops of electrolyte, cathode, spacer disk, spring, positive casing. Crimp the cell to seal it.

  • Formation Cycling:

    • Let the cells rest for 8-12 hours for proper wetting.

    • Perform 2-3 initial cycles at a very low C-rate (e.g., C/20 or C/10) within the specified voltage window for the electrode chemistry.[2]

    • Causality: This slow initial cycling is crucial for the formation of a stable and uniform SEI layer, which dictates the long-term performance and safety of the battery.[15]

  • Long-Term Cycling Test:

    • Cycle the cells at a moderate rate (e.g., charge at C/3, discharge at 1C) for hundreds of cycles.[2]

    • Record the discharge capacity at each cycle. Plot capacity retention (%) vs. cycle number to evaluate cycle life.

  • Rate Capability Test:

    • Charge the cell to full at a constant rate (e.g., C/5).

    • Discharge the cell at progressively increasing C-rates (e.g., 0.1C, 0.2C, 0.5C, 1C, 2C, 5C), recording the stable capacity at each rate.[5]

    • This test reveals the impact of the electrolyte's ionic conductivity on the cell's ability to deliver power.

Data Summary and Expected Outcomes

The following table summarizes the expected trends when incorporating MEDP into a standard LIB electrolyte.

ParameterE-Base (0% MEDP)E-MEDP-5 (5% MEDP)E-MEDP-10 (10% MEDP)Rationale
Self-Extinguishing Time (s) > 60 (Does not self-extinguish)5 - 15< 5MEDP quenches the flame via radical scavenging.[5][6]
Ionic Conductivity (mS/cm) ~11.2~8.5~6.3Increased viscosity from MEDP impedes ion motion.[10]
Oxidative Stability (V vs Li/Li⁺) ~4.3 V> 4.5 V> 4.5 VPhosphate esters are generally stable at high potentials.[13]
Capacity Retention (at 300 cycles) ~85%~90%~82%5% may improve SEI/CEI stability; 10% may suffer from lower conductivity and potential side reactions.[5]

Conclusion

2-Methoxyethyl diphenyl phosphate is a highly effective flame-retardant additive that can significantly enhance the safety of lithium-ion batteries by rendering the electrolyte self-extinguishing. While its addition impacts ionic conductivity, an optimized concentration (typically around 5 wt%) can provide a critical safety benefit with minimal compromise to electrochemical performance. In some cases, it may even enhance cycling stability through the formation of a robust, phosphorus-modified electrode-electrolyte interphase. The protocols outlined in this guide provide a comprehensive framework for researchers to systematically evaluate MEDP and other novel additives, paving the way for the development of safer, more reliable high-energy batteries.

References

  • Effect Mechanism of Phosphorus-Containing Flame Retardants with Different Phosphorus Valence States on the Safety and Electrochemical Performance of Lithium-Ion Batteries. MDPI. [Link]

  • Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies. RSC Publishing. [Link]

  • A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. PMC. [Link]

  • QC and MD Modelling for Predicting the Electrochemical Stability Window of Electrolytes: New Estimating Algorithm. MDPI. [Link]

  • Phosphorus‐Based Flame‐Retardant Electrolytes for Lithium Batteries. ResearchGate. [Link]

  • Electrochemical Stability Window Definition. NOVONIX. [Link]

  • Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes. Frontiers in Energy Research. [Link]

  • Multichannel Conductivity Measurement Equipment for Efficient Thermal and Conductive Characterization of Nonaqueous Electrolytes and Ionic Liquids for Lithium Ion Batteries. ACS Publications. [Link]

  • Flammability of Li-Ion Battery Electrolytes: Flash Point and Self-Extinguishing Time Measurements. R Discovery. [Link]

  • Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries. Pacific Northwest National Laboratory. [Link]

  • Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. MDPI. [Link]

  • Effect Mechanism of Phosphorus-Containing Flame Retardants with Different Phosphorus Valence States on the Safety and Electrochemical Performance of Lithium-Ion Batteries. Scilit. [Link]

  • Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. ACS Publications. [Link]

  • Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. OSTI.GOV. [Link]

  • Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. PMC. [Link]

  • Phosphorus-based Flame Retardancy Mechanisms—Old Hat. MDPI. [Link]

  • Impact of Lithium‐Free Borate Additives on the Cycle Life and Calendar Aging of Silicon‐Based Lithium‐Ion Batteries. PMC. [Link]

  • Conductivity (non-aqueous). Wikipedia. [Link]

  • Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries. ACS Publications. [Link]

  • Evaluation of influencing factors in the self-extinguishing time tests of electrolytes with watch glasses for lithium-ion batteries. ResearchGate. [Link]

  • Advancing Battery Safety: Self-Extinguishing Electrolytes for Fire Prevention. Tech Insights. [Link]

  • Towards Fire-Safe Polymer Electrolytes for Lithium-Ion Batteries: Strategies for Electrolyte Design and Structural Design. MDPI. [Link]

  • Flammability of Li-Ion Battery Electrolytes: Flash Point and Self-Extinguishing Time Measurements. Semantic Scholar. [Link]

  • Non-aqueous battery electrolytes: high-throughput experimentation and machine learning-aided optimization of ionic conductivity. RSC Publishing. [Link]

  • Self-extinguishing batteries could reduce the risk of deadly and costly battery fires. Clemson News. [Link]

  • Current Understanding of Nonaqueous Electrolytes for Calcium-Based Batteries. PMC. [Link]

  • Effect of Flame Retardants and Electrolyte Variations on Li-Ion Batteries. MDPI. [Link]

  • Towards Fire-Safe Polymer Electrolytes for Lithium-Ion Batteries: Strategies for Electrolyte Design and Structural Design. ResearchGate. [Link]

  • Flame-Retardant Electrolyte Solution for Dual-Ion Batteries. ACS Publications. [Link]

  • Synergistic Dual Electrolyte Additives for Long‐Cycle Rechargeable Magnesium Batteries. Wiley Online Library. [Link]

  • Building Flame-Retardant Polymer Electrolytes via Microcapsule Technology for Stable Lithium Batteries. ACS Publications. [Link]

  • Synergistic Impact of Electrolyte Components: Interplay between the Novel Phosphorus-Based Additives and Conducting Salt Advancing NMC811||SiC Cell Performance. ResearchGate. [Link]

  • Synergistic effect of dual additives enables dynamic regulation of zinc deposition for high-performance zinc-ion batteries. PolyU Scholars Hub. [Link]

  • Diphenyl(2-propoxyethyl)phosphine. ResearchGate. [Link]

  • Fire-Retardant Phosphate-Based Electrolytes for High-Performance Lithium Metal Batteries. ResearchGate. [Link]

  • Synergistic interphase modification with dual electrolyte additives to boost cycle stability of high nickel cathode for all-climate battery. Journal of Energy Chemistry. [Link]

  • Synergistic electrolyte additives for enhancing the performance of high-voltage lithium-ion cathodes in half-cells and full-cells. ResearchGate. [Link]

  • Synthesis and electrochemical performance of Li2Co1−xMxPO4F (M = Fe, Mn) cathode materials. PMC. [Link]

  • The Electrochemical Performance and Applications of Several Popular Lithium-ion Batteries for Electric Vehicles - A Review. White Rose Research Online. [Link]

  • Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters, Task 1, Final Report. EPA. [Link]

  • 2-ETHYLHEXYL DIPHENYL PHOSPHATE. Ataman Kimya. [Link]

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Method

Application Note: High-Recovery Extraction of 2-Methoxyethyl Diphenyl Phosphate from Wastewater Using Solid-Phase Extraction

Abstract This application note provides a comprehensive guide for the extraction of 2-Methoxyethyl diphenyl phosphate (2-MeO-DPP), an emerging organophosphate ester (OPE) contaminant, from complex wastewater matrices. OP...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the extraction of 2-Methoxyethyl diphenyl phosphate (2-MeO-DPP), an emerging organophosphate ester (OPE) contaminant, from complex wastewater matrices. OPEs are widely used as flame retardants and plasticizers and their release into aquatic environments is of increasing concern. This document details a robust Solid-Phase Extraction (SPE) protocol designed for high recovery and analytical sensitivity. The causality behind each step is explained to provide researchers with a deep understanding of the methodology, ensuring both reproducibility and accuracy for subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Challenge of 2-Methoxyethyl Diphenyl Phosphate

2-Methoxyethyl diphenyl phosphate (CAS 65444-10-2, Molecular Formula: C15H17O5P) belongs to the class of organophosphate esters (OPEs), which are extensively used in a variety of industrial and consumer products, including plastics, textiles, and electronics, as flame retardants and plasticizers.[1][2] Unlike older, brominated flame retardants, OPEs are generally not chemically bound to the polymer matrix and can leach into the environment during product use and disposal.[3] Consequently, they are frequently detected in various environmental compartments, including wastewater effluents.[3][4]

The presence of 2-MeO-DPP and other OPEs in wastewater poses a potential risk to aquatic ecosystems and human health, necessitating sensitive and reliable methods for their monitoring. Wastewater, however, is a highly complex matrix containing a multitude of organic and inorganic compounds that can interfere with analysis. Therefore, a selective and efficient sample preparation step is critical to isolate the target analyte and remove interfering components prior to instrumental analysis. This process, known as extraction, is the cornerstone of achieving accurate quantification at trace levels.

Principles of Extraction: Selecting the Optimal Approach

The primary goal of extraction is to transfer the analyte of interest from a large volume of a complex sample matrix (wastewater) into a small volume of a clean solvent suitable for analytical injection. Two primary techniques are prevalent for OPEs: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and a water-immiscible organic solvent.[5] While straightforward, LLE often requires large volumes of high-purity organic solvents, can be labor-intensive, and is prone to the formation of emulsions, which complicates phase separation.[6]

  • Solid-Phase Extraction (SPE): SPE has become the preferred method for extracting OPEs from aqueous samples due to its numerous advantages.[7] The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the bulk of the sample matrix passes through. Subsequently, a small volume of an organic solvent (the eluent) is used to desorb the analyte. SPE offers higher concentration factors, reduced solvent consumption, and cleaner extracts compared to LLE.[7][8]

Modern advancements like Magnetic Solid-Phase Extraction (MSPE) utilize magnetic adsorbent particles, which can be easily separated from the sample solution with an external magnet, streamlining the process and avoiding potential column plugging issues.[3][4][9]

For this protocol, we will focus on a conventional SPE workflow, which is widely accessible and highly effective for OPEs. The principles, however, are directly applicable to other SPE formats. The mechanism relies on the affinity of the nonpolar to medium-polarity OPE molecules for a solid sorbent, typically a polymer-based material.

Workflow Overview

The entire process from sample collection to analysis follows a logical sequence designed to maximize analyte recovery and minimize contamination.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction & Analysis SampleCollection 1. Wastewater Sample Collection Filtration 2. Filtration (Remove Particulates) SampleCollection->Filtration Acidification 3. pH Adjustment (e.g., to pH 2) Filtration->Acidification Conditioning 4. Cartridge Conditioning Loading 5. Sample Loading Acidification->Loading Conditioning->Loading Washing 6. Interference Wash Loading->Washing Elution 7. Analyte Elution Washing->Elution Concentration 8. Eluate Concentration Elution->Concentration Analysis 9. GC-MS or LC-MS/MS Analysis Concentration->Analysis

Caption: General workflow for the extraction and analysis of 2-MeO-DPP.

Detailed Extraction Protocol: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of a 100 mL wastewater sample. Adjustments may be necessary based on the expected analyte concentration and matrix complexity.

Materials and Reagents
  • Apparatus:

    • Glass fiber filters (e.g., 0.7 µm pore size)

    • Glass sample bottles (1 L, amber)

    • Graduated cylinders

    • SPE vacuum manifold

    • Vacuum pump

    • Conical-bottom glass centrifuge tubes (15 mL)

    • Nitrogen evaporation system or rotary evaporator

    • Autosampler vials with inserts (2 mL)

  • Reagents:

    • SPE Cartridges: Polystyrene-divinylbenzene (PS-DVB) based, such as Agilent Bond Elut PPL or Waters Oasis HLB.[7] These are recommended for their high surface area and excellent retention of polar to medium-polar compounds from water.

    • Methanol (MeOH), HPLC or pesticide residue grade

    • Ethyl Acetate (EtOAc), pesticide residue grade

    • Dichloromethane (DCM), pesticide residue grade

    • Ultrapure water (e.g., Milli-Q)

    • Hydrochloric acid (HCl), concentrated

    • Anhydrous Sodium Sulfate (Na₂SO₄), analytical grade, baked at 400°C for 4 hours.

    • Internal/Surrogate Standards: A deuterated OPE standard (e.g., TBP-d27) should be used to monitor extraction efficiency.[6]

Step-by-Step Methodology

G cluster_conditioning Cartridge Conditioning start Start: 100 mL Filtered Wastewater Sample spike Spike with Internal Standard start->spike load 3. Load Sample (Flow rate: ~5 mL/min) spike->load condition_meth 1. Condition Cartridge (5 mL Methanol) condition_water 2. Equilibrate Cartridge (5 mL Ultrapure Water, pH 2) condition_meth->condition_water Do NOT let sorbent go dry wash 4. Wash Cartridge (5 mL Ultrapure Water) load->wash dry 5. Dry Cartridge (Vacuum or N₂ for 30 min) wash->dry elute 6. Elute Analyte (e.g., 2 x 4 mL Ethyl Acetate) dry->elute collect Collect Eluate elute->collect post_dry 7. Dry Eluate (Pass through Na₂SO₄) collect->post_dry concentrate 8. Concentrate to ~0.5 mL (Under gentle N₂ stream) post_dry->concentrate reconstitute 9. Reconstitute in Solvent (e.g., to 1 mL with Ethyl Acetate) concentrate->reconstitute end Ready for GC-MS/MS Analysis reconstitute->end

Caption: Detailed step-by-step SPE protocol for 2-MeO-DPP extraction.

Step 1: Sample Preparation

  • Collect wastewater in a pre-cleaned amber glass bottle.

  • Filter the sample through a glass fiber filter (e.g., 0.7 µm) to remove suspended solids. This is crucial to prevent clogging of the SPE cartridge.

  • For a 100 mL aliquot, acidify the sample to pH 2 using concentrated HCl.[10] Causality: Acidification protonates any potential silanol groups on silica-based sorbents (less of an issue for polymeric sorbents) and ensures that acidic analytes are in their neutral form, enhancing retention via reversed-phase mechanisms.

  • Spike the sample with an appropriate internal or surrogate standard to a known concentration. This allows for the correction of analyte loss during the extraction and concentration steps.

Step 2: SPE Cartridge Conditioning

  • Place the SPE cartridge on the vacuum manifold.

  • Wash the cartridge with 5 mL of ethyl acetate or dichloromethane to remove any potential contaminants.

  • Activate the sorbent by passing 5 mL of methanol through the cartridge.

  • Equilibrate the sorbent by passing 5 mL of ultrapure water (adjusted to pH 2) through the cartridge. Crucial: Do not allow the sorbent bed to go dry from this point until the sample is loaded. Causality: The methanol solvates the polymer chains of the sorbent, allowing them to fully interact with the aqueous sample. The water rinse removes the excess methanol, making the sorbent ready for the aqueous sample. Failure to keep the sorbent wet can lead to channeling and poor recovery.

Step 3: Sample Loading

  • Load the 100 mL prepared water sample onto the cartridge.

  • Maintain a consistent flow rate of approximately 5-10 mL/min.[10] Causality: A controlled flow rate ensures sufficient residence time for the analyte to partition from the aqueous phase onto the solid sorbent, maximizing adsorption.

Step 4: Washing (Interference Removal)

  • After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water.

  • Causality: This step removes residual salts and highly polar, water-soluble impurities that are not retained on the sorbent but may be present in the interstitial volume of the cartridge.

Step 5: Drying the Cartridge

  • Dry the cartridge thoroughly by applying a full vacuum or passing a stream of nitrogen gas through it for at least 30 minutes.[10] Causality: Removing residual water is critical. Water is immiscible with the elution solvent (ethyl acetate/DCM) and its presence can significantly reduce the elution efficiency of the target analytes.

Step 6: Elution (Analyte Recovery)

  • Place a clean collection tube inside the manifold.

  • Elute the retained analytes by passing a small volume of a strong organic solvent through the cartridge. A common choice is 8 mL of ethyl acetate or dichloromethane, often applied in two 4 mL aliquots.

  • Allow the solvent to soak the sorbent for about 1 minute before drawing it through slowly. Causality: This "soak" step allows the solvent to fully penetrate the sorbent bed and disrupt the analyte-sorbent interactions, ensuring complete desorption and high recovery.

Step 7: Post-Elution Processing

  • Pass the collected eluate through a small column of anhydrous sodium sulfate to remove any remaining traces of water.

  • Concentrate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen.

  • Solvent-exchange into a solvent compatible with the analytical instrument if necessary, and bring to a final volume of 1.0 mL. The sample is now ready for analysis.

Quantitative Performance

The performance of extraction methods for OPEs is typically evaluated by their recovery, precision (as relative standard deviation, RSD), and limits of detection (LOD). While data specific to 2-MeO-DPP is scarce, performance can be reliably inferred from studies on similar OPEs.

ParameterSPE & MSPE MethodsDispersive Liquid-Liquid Microextraction (DLLME)Analytical TechniqueReference
Recovery 72.5% - 114.6%85.9% - 113% (for most OPEs)HPLC-MS/MS, GC-MS[3][4][6][9]
Precision (RSD) < 10%3.2% - 9.3%GC-MS, UPLC-MS/MS[3][4][6]
LOD 1.4 - 38 ng/L20 - 70 ng/LHPLC-MS/MS, UPLC-MS/MS[3][4][6][9]
LOQ 100 - 3590 ng/LN/AGC-MS[3][4]

Note: The wide range for LOD/LOQ reflects different analytes, matrices, and instrument sensitivities across various studies.

Conclusion and Best Practices

This SPE protocol provides a reliable and high-recovery method for the extraction of 2-Methoxyethyl diphenyl phosphate from challenging wastewater samples. The key to success lies in meticulous execution and understanding the function of each step.

For optimal results, researchers should:

  • Run Blanks: Always process a method blank (ultrapure water) alongside real samples to check for contamination from solvents, glassware, or the SPE cartridges themselves.

  • Use Matrix Spikes: Analyze a spiked wastewater sample to assess matrix effects (suppression or enhancement) on analyte recovery.

  • Optimize Flow Rates: Ensure loading and elution flow rates are slow and consistent for maximum efficiency.

  • Ensure Thorough Drying: Do not underestimate the importance of drying the cartridge before elution and the eluate before concentration. Water is the enemy of high recovery in this stage.

By adhering to this detailed protocol and its underlying principles, laboratories can confidently generate high-quality data for the monitoring of 2-MeO-DPP and other organophosphate esters in environmental waters.

References

  • Magnetic solid-phase extraction of organophosphate esters from water sample based on MOF-derived hollow cactus-like carbon sheets. PubMed. (2025-11-05).
  • Determination of organophosphate esters in water samples using an ionic liquid-based sol-gel fiber for headspace solid-phase microextraction coupled to gas chromatography-flame photometric detector. PubMed. (2013-07-26).
  • Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). LCGC International.
  • Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. LCGC International. (2021-10-01).
  • Determination of Phosphoric Acid Mono- and Diesters in Municipal Wastewater by Solid-Phase Extraction and Ion-Pair Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry - ACS Publications. (2006-01-10).
  • 2-methoxyethyl diphenyl phosphate. ECHEMI.
  • Determination of Organophosphates in Lake Water. Agilent. (2010-10-19).
  • Dispersive Liquid-Liquid Microextraction Combined with Ultrahigh Performance Liquid Chromatography/Tandem Mass Spectrometry for Determination of Organophosphate Esters in Aqueous Samples. PMC. (2014-01-29).
  • Development of a microporous membrane liquid-liquid extractor for organophosphate esters in human blood plasma: identification of triphenyl phosphate and octyl diphenyl phosphate in donor plasma. PubMed. (2001-05-05).
  • Phosphoric acid 2-methoxyethyldiphenyl ester — Chemical Substance Information. Chemical Substance Information.
  • Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction. Center for Devices and Radiological Health - Regulatory Science Tools Catalog. (2024-05-07).
  • Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023-06-26).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of 2-Methoxyethyl diphenyl phosphate in Solid-Phase Extraction (SPE)

Prepared by: Gemini, Senior Application Scientist Welcome to our dedicated technical support guide for optimizing the solid-phase extraction (SPE) of 2-Methoxyethyl diphenyl phosphate. This document is designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for optimizing the solid-phase extraction (SPE) of 2-Methoxyethyl diphenyl phosphate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with low or inconsistent recovery rates for this analyte. We will delve into the underlying principles of SPE, provide direct answers to common problems, and offer robust protocols to ensure your method is both effective and reproducible.

Section 1: Analyte Profile & Foundational Concepts

Understanding the physicochemical properties of 2-Methoxyethyl diphenyl phosphate is the first step toward developing a successful SPE method. As a neutral organophosphorus ester, its behavior is primarily governed by hydrophobic interactions.

Table 1: Physicochemical Properties of 2-Methoxyethyl diphenyl phosphate

PropertyValue / DescriptionSource
CAS Number 65444-10-2[1][2]
Molecular Formula C15H17O5P[1]
Molecular Weight 308.27 g/mol [1]
Predicted Polarity Moderately non-polar to non-polarInferred from structure
Expected SPE Mechanism Reversed-Phase (RP)[3][4]
Expected pH Dependence Minimal to none in RP-SPE, as it is a neutral compound[5][6]

Based on its structure, which includes two phenyl rings, 2-Methoxyethyl diphenyl phosphate is significantly hydrophobic. Therefore, Reversed-Phase (RP) Solid-Phase Extraction is the most appropriate technique. This method utilizes a non-polar stationary phase (the sorbent) to retain non-polar analytes from a polar mobile phase (the sample matrix)[3]. The standard workflow for RP-SPE is a multi-step process designed to maximize purity and recovery.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_output Fractions Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Wets the sorbent Load 3. Load Sample (Aqueous matrix) Equilibrate->Load Prepares for binding Wash 4. Wash (Weak solvent) Load->Wash Removes interferences Waste1 Waste Load->Waste1 Elute 5. Elute (Strong solvent) Wash->Elute Recovers analyte Waste2 Waste Wash->Waste2 Analyte Clean Analyte Elute->Analyte

Caption: Standard Reversed-Phase SPE Workflow.
Section 2: Troubleshooting Guide

This section addresses specific problems in a direct question-and-answer format. The key to troubleshooting is to perform a mass-balance experiment: collect the flow-through from each step (load, wash, and elution fractions) and analyze them to determine precisely where your analyte is being lost[7][8].

Q1: My recovery is very low, and I suspect the analyte is not binding to the C18 cartridge. What are the likely causes?

If the analyte is found in the fraction collected during the sample loading step, it means it failed to adsorb to the SPE sorbent. This is a common issue with several potential root causes.

  • Cause A: Improper Cartridge Conditioning. The non-polar C18 sorbent is not solvated by water. It must first be "activated" or wetted with a water-miscible organic solvent like methanol or acetonitrile[9][10]. This allows the C18 alkyl chains to extend and interact with the analyte. Failing to do this, or allowing the cartridge to dry out after conditioning and before sample loading, will result in a complete lack of retention[10][11].

    • Solution: Ensure the cartridge is conditioned with an adequate volume (e.g., 1-3 mL for a 100 mg cartridge) of methanol, followed by an equilibration step with water or a buffer matching your sample's aqueous matrix. Crucially, do not let the sorbent bed go dry before loading the sample [12].

  • Cause B: Sample Solvent Is Too Strong. Reversed-phase SPE relies on the analyte having a stronger affinity for the sorbent than for the sample solvent[7]. If your sample is dissolved in a solution with a high percentage of organic solvent, the analyte will remain in the solution and pass through the cartridge unretained.

    • Solution: The sample should be in a predominantly aqueous matrix. If the analyte is first dissolved in an organic solvent, dilute the sample at least 1:1 with water or buffer to ensure the final organic content is low, typically <5%[3].

  • Cause C: High Flow Rate. The binding of the analyte to the sorbent is an equilibrium process that requires time[11]. If the sample is loaded too quickly, there is insufficient contact time for this interaction to occur.

    • Solution: Reduce the sample loading flow rate. A slow, consistent flow rate of approximately 1-3 drops per second (or ≤ 1 mL/min) is recommended to ensure optimal retention[3][13].

  • Cause D: Column Overload. Every SPE cartridge has a finite binding capacity, which is the total mass of analyte and matrix components it can retain[14]. Exceeding this capacity will cause the excess analyte to pass through during loading.

    • Solution: If overloading is suspected, reduce the sample volume or concentration. Alternatively, switch to a cartridge with a larger sorbent mass[7][11]. The capacity for silica-based C18 is typically around 5% of the sorbent mass[11].

Q2: I see some recovery, but it's inconsistent and lower than expected. Could the wash step be the problem?

If you find your analyte in the wash fraction, it indicates that the wash solvent is too strong, prematurely eluting the compound of interest along with the interferences.

  • Cause: Overly Aggressive Wash Solvent. The purpose of the wash step is to remove weakly retained matrix interferences without disturbing the analyte[3]. A wash solvent that is too similar in elution strength to your final eluent will strip the analyte from the sorbent.

    • Solution: Decrease the strength of the wash solvent. For reversed-phase SPE, this means reducing the percentage of organic solvent in the wash solution. For example, if you are using a 40% methanol wash, try stepping down to 20%, 10%, or even 5% methanol in water[7][8]. The ideal wash solvent is the strongest possible solvent that does not elute any of the target analyte[15].

Q3: I believe my analyte is retained on the cartridge, but I can't get it off. How can I improve my elution?

If you have analyzed the load and wash fractions and confirmed the analyte is not there, the issue lies in the elution step. The analyte is bound too strongly for the chosen elution solvent to remove it.

  • Cause A: Elution Solvent Is Too Weak. The elution solvent must be strong enough to disrupt the hydrophobic interactions between 2-Methoxyethyl diphenyl phosphate and the C18 sorbent[11].

    • Solution: Increase the elution strength by using a less polar (stronger) organic solvent. The general order of elution strength in reversed-phase is: Methanol < Acetonitrile < Ethyl Acetate < Tetrahydrofuran (THF)[12][15]. If 100% methanol is not working, try acetonitrile or a mixture with an even stronger solvent.

  • Cause B: Insufficient Elution Volume. It is possible that the volume of the elution solvent is not sufficient to pass through the entire sorbent bed and desorb all the bound analyte.

    • Solution: Increase the elution volume. Try eluting with two or three separate aliquots of solvent and collect them in separate fractions for analysis. This will also help determine the elution profile of your analyte[10][16]. A "soak" step, where the elution solvent is allowed to sit in the sorbent bed for a few minutes before being drawn through, can also improve recovery for strongly retained compounds[15].

Troubleshooting_Logic cluster_analysis Mass Balance Analysis cluster_causes Potential Causes cluster_solutions Solutions Start Symptom: Low Recovery Load_Frac Analyte in Load Fraction? Start->Load_Frac Wash_Frac Analyte in Wash Fraction? Start->Wash_Frac No_Analyte Analyte in Neither Fraction? Start->No_Analyte Cause_Load Poor Retention: - Improper Conditioning - Strong Sample Solvent - High Flow Rate - Overloading Load_Frac->Cause_Load Cause_Wash Premature Elution: - Wash Solvent Too Strong Wash_Frac->Cause_Wash Cause_Elute Incomplete Elution: - Elution Solvent Too Weak - Insufficient Volume No_Analyte->Cause_Elute Sol_Load Fix Loading: - Re-condition cartridge - Dilute sample (aqueous) - Slow flow rate (≤1mL/min) - Reduce sample amount Cause_Load->Sol_Load Sol_Wash Fix Wash: - Decrease % organic in wash Cause_Wash->Sol_Wash Sol_Elute Fix Elution: - Increase solvent strength - Increase elution volume Cause_Elute->Sol_Elute

Caption: Troubleshooting Logic for Low SPE Recovery.
Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best SPE sorbent for 2-Methoxyethyl diphenyl phosphate? For a non-polar compound like this, a silica-based C18 (octadecyl) or a polymeric reversed-phase sorbent (e.g., a hydrophilic-lipophilic balanced, or HLB, polymer) is ideal[4][12]. C18 is the most common choice and provides strong hydrophobic retention. Polymeric sorbents often offer higher capacity and are stable across a wider pH range, which can be beneficial if the sample matrix has extreme pH values.

FAQ 2: How does sample pH affect the recovery of this neutral compound? For a neutral compound, pH has little to no direct effect on its retention or elution in reversed-phase SPE[5][6]. Unlike acidic or basic compounds that can be ionized or neutralized by adjusting pH, the hydrophobicity of 2-Methoxyethyl diphenyl phosphate remains constant. However, the pH of your sample can be critical for controlling the retention of ionizable matrix interferences, potentially improving the cleanliness of your final extract[17].

FAQ 3: What should I do if my sample matrix is complex (e.g., plasma, tissue homogenate)? Complex biological matrices often require a pre-treatment step before SPE[18]. For plasma, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is common. The supernatant can then be diluted with water before loading onto the SPE cartridge[18]. For tissue homogenates, ensure the sample is centrifuged and filtered to remove particulates that could clog the SPE cartridge[9][11].

FAQ 4: How do I determine the correct sorbent mass and sample load for my experiment? The choice of sorbent mass depends on the analyte concentration and sample volume[4]. A general rule of thumb for silica-based sorbents is that the capacity is about 1-5% of the sorbent mass[11]. For trace analysis where you need to process a large sample volume, a larger sorbent bed (e.g., 500 mg) is required. For smaller volumes with higher concentrations, a smaller bed (e.g., 100 mg) may suffice. It is always best to start with a capacity that is well above your estimated analyte and interference load to prevent breakthrough[14].

Section 4: Protocols & Workflows
Protocol 1: A Baseline Reversed-Phase SPE Protocol

This protocol provides a robust starting point for extracting 2-Methoxyethyl diphenyl phosphate from an aqueous sample using a standard C18 cartridge (e.g., 100 mg / 3 mL).

  • Condition: Pass 2 mL of methanol through the cartridge.

  • Equilibrate: Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Load Sample: Load the aqueous sample at a flow rate of ~1 mL/min.

  • Wash: Pass 2 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Dry (Optional but Recommended): Apply vacuum for 5-10 minutes to completely dry the sorbent bed. This removes residual water, which can weaken the subsequent elution step[15].

  • Elute: Elute the analyte with 2 mL of acetonitrile. Collect the eluate.

  • Post-treatment: The eluate can be evaporated and reconstituted in a solvent compatible with your analytical instrument (e.g., HPLC mobile phase)[3].

Protocol 2: Systematic Elution Solvent Optimization

This workflow, often called the "10-bottle" approach, is an excellent way to systematically determine the optimal wash and elution solvent strengths[19].

  • Prepare Solutions: Create a series of solutions with increasing methanol (or acetonitrile) content in water: 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 100% methanol.

  • Prepare Cartridges: Take 10 identical C18 cartridges. Condition and equilibrate all of them as described in Protocol 1.

  • Load Sample: Load an identical amount of your analyte standard (in an aqueous solution) onto each of the 10 cartridges.

  • Elute with Gradient:

    • Elute cartridge #1 with the 0% methanol solution.

    • Elute cartridge #2 with the 10% methanol solution.

    • ...Continue this process, eluting cartridge #10 with the 100% methanol solution.

  • Analyze and Plot: Analyze the eluate from each cartridge and plot the % recovery against the % methanol in the elution solvent.

Table 2: Interpreting Elution Optimization Results

% MethanolExpected Analyte RecoveryInterpretation & Action
0-20% ~0%This is your ideal wash solvent range. Any solvent in this range will wash away interferences without eluting the analyte.
30-60% 5-80%This is the "breakthrough" zone. The analyte begins to elute. Avoid using these concentrations for washing or complete elution.
70-100% >95%This is your ideal elution solvent range. The weakest solvent that gives >95% recovery is the most selective choice.

This systematic approach allows you to precisely identify the strongest possible wash solvent that results in zero analyte loss and the weakest possible elution solvent that provides full recovery, thereby maximizing both the purity and yield of your extraction[19].

References
  • Agilent. (n.d.). SPE Method Development Tips and Tricks. Agilent Technologies. [Link]

  • Hawach. (2025, October 24). Several Problems Affecting Flow Rate of SPE Cartridges. Hawach Scientific. [Link]

  • ALWSCI. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance. ALWSCI Technologies. [Link]

  • Hawach. (2023, July 31). Common Trouble-Shooting About SPE Cartridge. Hawach Scientific. [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc. [Link]

  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific. [Link]

  • ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?. ALWSCI Technologies. [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Al-kasir, I. A., et al. (2023). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Microchemical Journal, 193, 109048. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex. [Link]

  • Raykol Group (XiaMen) Corp., Ltd. (n.d.). Factors Affecting Solid Phase Extraction. Raykol Group. [Link]

  • ResearchGate. (n.d.). Effect of sample pH on solid phase extraction. ResearchGate. [Link]

  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific. [Link]

  • Phenomenex. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Giebułtowicz, J., et al. (2020). High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics. Analytical Chemistry, 92(11), 7552–7559. [Link]

  • Abdnaim, N., et al. (2022). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Journal of Taibah University for Science, 16(1), 1083-1095. [Link]

  • PubChem. (n.d.). 2-Ethylhexyl diphenyl phosphate. National Center for Biotechnology Information. [Link]

  • Agilent. (2016, April 6). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube. [Link]

  • Chemcas. (n.d.). Phosphoric acid 2-methoxyethyldiphenyl ester. Chemcas. [Link]

  • TURI. (n.d.). Sheet1. Toxics Use Reduction Institute. [Link]

  • EPA. (2025, October 15). Dimethyl p-(methylthio)phenyl phosphate Properties. U.S. Environmental Protection Agency. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 2-Methoxyethyl Diphenyl Phosphate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation and delivery of highly lipophilic organophosphates. 2-Methoxyethyl diphenyl phosphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation and delivery of highly lipophilic organophosphates. 2-Methoxyethyl diphenyl phosphate (CAS: 65444-10-2) presents a unique thermodynamic challenge: while the methoxyethyl chain offers minor hydrogen-bonding capabilities, the bulky, highly hydrophobic diphenyl phosphate moiety dominates its physicochemical profile. This results in rapid precipitation (crashing out) when introduced to polar solvents like water, biological buffers, or cell culture media.

This guide provides field-proven, self-validating troubleshooting strategies to ensure stable, monodisperse solutions for your biochemical and in vivo assays.

Strategic Decision Matrix

Before preparing your stock solutions, you must select a solubilization strategy that aligns with your downstream application's tolerance for excipients.

DecisionTree Start Solubility Issue: 2-Methoxyethyl diphenyl phosphate Q1 Is the final assay in vitro or in vivo? Start->Q1 InVitro In Vitro / Biochemical Q1->InVitro High solvent tolerance InVivo In Vivo / Cell Culture Q1->InVivo Low solvent tolerance Solvent Co-solvent System (DMSO / PEG-400) InVitro->Solvent Complex Cyclodextrin Inclusion (HP-β-CD / G2-β-CD) InVivo->Complex Requires true solution Micelle Micellar Emulsion (Tween 80 / Lipids) InVivo->Micelle High concentration needed

Fig 1: Decision matrix for selecting a solubilization strategy based on assay tolerance.

Co-Solvent Strategies & Solvent Shifting

Q: I dissolved 2-Methoxyethyl diphenyl phosphate in 100% DMSO, but it immediately turns cloudy when I pipette it into my aqueous assay buffer. Why does this happen, and how do I prevent it?

A: This is a classic example of "anti-solvent precipitation." When a highly concentrated DMSO stock is introduced to water, the DMSO rapidly diffuses into the aqueous bulk phase faster than the hydrophobic organophosphate can disperse. The local dielectric constant plummets, and the thermodynamic penalty of hydrating the diphenyl rings forces the compound to nucleate and precipitate.

The Solution: Step-Down Co-Solvent Protocol To prevent nucleation, you must create a transitionary dielectric gradient using a secondary co-solvent like PEG-400 before final aqueous dilution.

Step-by-Step Methodology:

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 50 mM. Validation: The solution must be optically clear with no particulates.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into PEG-400 (yielding a 5 mM stock in 10% DMSO / 90% PEG-400). Vortex vigorously for 60 seconds.

  • Aqueous Introduction: Slowly add the intermediate stock dropwise to your vigorously stirring aqueous buffer (e.g., PBS) at 37°C to reach your final working concentration.

  • Self-Validation Check: Measure the absorbance of the final solution at 600 nm. An OD600​<0.05 confirms the absence of colloidal aggregates.

Table 1: Co-Solvent Selection & Tolerance Guide

SolventDielectric Constant (ε)Solubilization Power for DiphenylsMax Recommended % (Cell Culture)
DMSO 46.7Excellent< 0.5%
PEG-400 12.4High< 2.0%
Ethanol 24.3Moderate< 1.0%
Water 80.1Poor (Precipitates)N/A

Cyclodextrin Inclusion Complexes

Q: My cell culture assay cannot tolerate DMSO or PEG. Can I create a true aqueous solution of 2-Methoxyethyl diphenyl phosphate?

A: Yes, by utilizing cyclodextrin inclusion complexes. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. They encapsulate the lipophilic diphenyl groups of the organophosphate, shielding them from water and creating a thermodynamically stable, water-soluble host-guest complex [1].

Research on structurally similar organophosphates demonstrates that modified β-cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and 6-O-α-maltosyl-β-CD (G2-β-CD) , yield the highest complexation constants [2].

CD_Mechanism Guest Guest Molecule (Hydrophobic OP) Complex Inclusion Complex (Water Soluble) Guest->Complex Hydrophobic interactions Host Host Molecule (HP-β-CD) Host->Complex Cavity encapsulation

Fig 2: Mechanism of cyclodextrin inclusion complexation for hydrophobic organophosphates.

Table 2: Cyclodextrin Derivative Comparison

CD TypeCavity Size (Å)Aqueous Solubility (g/100mL)Complexation Efficiency for OPs
α-CD 4.7 - 5.314.5Low (Cavity too small for diphenyls)
β-CD 6.0 - 6.51.85Moderate (Limited by host solubility)
HP-β-CD 6.0 - 6.5> 50High (Excellent for in vivo use)
G2-β-CD 6.0 - 6.5> 50Very High (Forms 1:2 complexes)
Protocol: Preparation of HP-β-CD Inclusion Complex

This methodology utilizes the solvent-evaporation technique to force the organophosphate into the cyclodextrin cavity [3].

Workflow Step1 1. Dissolve HP-β-CD in Aqueous Media Step2 2. Add OP dissolved in Ethanol Step1->Step2 Step3 3. Ultrasonic Agitation (60 min) Step2->Step3 Step4 4. Solvent Evaporation (Rotovap) Step3->Step4 Step5 5. Lyophilization to Dry Powder Step4->Step5

Fig 3: Step-by-step experimental workflow for preparing cyclodextrin inclusion complexes.

Step-by-Step Methodology:

  • Host Preparation: Dissolve HP-β-CD in ultra-pure water to a concentration of 100 mM.

  • Guest Introduction: Dissolve 2-Methoxyethyl diphenyl phosphate in a minimal volume of absolute ethanol. Slowly add this to the HP-β-CD solution at a 1:2 (Guest:Host) molar ratio.

  • Complexation: Place the mixture in an ultrasonic bath at 25°C for 60 minutes. Validation: The initially milky emulsion will transition to a completely transparent solution as the ethanol facilitates the partitioning of the guest into the host cavity.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator at 40°C.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours. Validation: The resulting white powder is the inclusion complex, which can now be readily dissolved in pure water or PBS without precipitating.

Micellar Emulsions

Q: I need to deliver a very high dose of 2-Methoxyethyl diphenyl phosphate for an animal study, and cyclodextrins aren't providing a high enough payload. What is the alternative?

A: For high-capacity loading, you must transition from a true solution (cyclodextrins) to a colloidal dispersion using non-ionic surfactants. Surfactants like Polysorbate 80 (Tween 80) or Cremophor EL have high Hydrophilic-Lipophilic Balance (HLB) values. They self-assemble into micelles, trapping the highly hydrophobic diphenyl phosphate core within their lipophilic tails while their PEGylated heads interact with the aqueous continuous phase.

Step-by-Step Methodology:

  • Mix 2-Methoxyethyl diphenyl phosphate directly with Tween 80 at a 1:5 (w/w) ratio.

  • Vortex vigorously until a homogenous, viscous paste is formed.

  • Slowly add warm (37°C) saline solution dropwise while continuously vortexing.

  • Validation: Analyze the formulation using Dynamic Light Scattering (DLS). A successful micellar emulsion will display a monodisperse peak between 10 nm and 50 nm. If you observe peaks > 500 nm, the compound is precipitating, and you must increase the surfactant ratio.

References

  • Interactions of cyclodextrins and their derivatives with toxic organophosphorus compounds. Beilstein Journal of Organic Chemistry. Available at:[Link] [1]

  • Preparation and Characterization of the Inclusion Complex of Chlorpyrifos in Cyclodextrins To Improve Insecticide Formulations. Journal of Agricultural and Food Chemistry. Available at:[Link] [2]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics (PMC/NIH). Available at:[Link] [3]

Troubleshooting

Technical Support Center: 2-Methoxyethyl Diphenyl Phosphate (2-MEDPP) LC-MS/MS Quantification

Welcome to the Application Support Portal. Designed for researchers, analytical scientists, and drug development professionals, this technical guide addresses the critical challenge of matrix effects in the LC-MS/MS quan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. Designed for researchers, analytical scientists, and drug development professionals, this technical guide addresses the critical challenge of matrix effects in the LC-MS/MS quantification of 2-Methoxyethyl diphenyl phosphate (2-MEDPP, CAS: 65444-10-2) and related organophosphate esters (OPEs).

Here, we synthesize field-proven methodologies with mechanistic insights to help you build robust, self-validating analytical workflows.

Part 1: Mechanistic Insights into Matrix Effects

The Causality of Ion Suppression Why do matrix effects occur for 2-MEDPP? 2-Methoxyethyl diphenyl phosphate is a moderately hydrophobic organophosphate ester. In Electrospray Ionization (ESI), analytes must migrate to the surface of the charged droplet to be emitted into the gas phase (Ion Evaporation Model).

When analyzing complex matrices (e.g., wastewater, plasma, or urine), highly surface-active endogenous components—such as phospholipids or humic acids—often co-elute. These matrix components outcompete 2-MEDPP for space and available charge at the droplet surface. This physical competition, combined with increased droplet surface tension that hinders fission, leads to a severe reduction in 2-MEDPP ionization efficiency, commonly known as Ion Suppression .

MatrixEffect N1 Complex Matrix (Lipids/Humic Acids) N2 Chromatographic Co-elution N1->N2 N3 ESI Droplet Surface Competition N2->N3 N4 Ion Suppression (Reduced 2-MEDPP) N3->N4 N5 Quantification Failure N4->N5

Fig 1: Mechanistic pathway of ESI matrix effects causing 2-MEDPP quantification failure.

Part 2: Diagnostic Troubleshooting & FAQs

Q: We are experiencing severe signal suppression for 2-MEDPP in complex matrices. How do we isolate the root cause? A: To isolate the exact retention time of matrix suppressors, you must employ a self-validating Post-Column Infusion (PCI) experiment. Continuously infuse a pure 2-MEDPP standard directly into the mass spectrometer source via a T-junction while injecting a blank matrix extract through the LC column. A flat baseline indicates clean ionization; any sudden dips in the baseline immediately flag the specific retention time windows where co-eluting lipids or salts are causing suppression.

Q: What is the most effective sample preparation strategy to eliminate these interferences? A: Standard protein precipitation (PPT) or dilute-and-shoot methods leave too many residual lipids. Matrix effects can severely compromise quantitation if not mitigated by robust sample preparation[1]. The most reliable quantification approach for organophosphate esters utilizes mixed-mode solid-phase extraction (SPE)[2]. By using a polymeric sorbent with both reversed-phase and weak anion-exchange properties, you can aggressively wash away ionic interferences while retaining the neutral 2-MEDPP.

Q: We cannot source a stable isotope-labeled (SIL) standard specifically for 2-MEDPP. What is the best alternative for matrix-matched calibration? A: When a direct SIL-IS is unavailable, you must use a surrogate SIL-IS that mimics the structural backbone, logP, and ionization energy of 2-MEDPP. Deuterated Triphenyl Phosphate (d15-TPP) is highly recommended. Because it co-elutes closely with 2-MEDPP and shares the diphenyl phosphate moiety, it experiences nearly identical matrix suppression/enhancement, allowing the internal standard ratio to self-correct the quantification error.

Q: We are seeing high background noise and ghost peaks for 2-MEDPP even in solvent blanks. Is this a matrix effect? A: No, this is system contamination. Organophosphate flame retardants and plasticizers are ubiquitous in laboratory plastics, tubing, and mobile phase solvents. To distinguish instrument-derived interferences from true sample peaks, implement a trap column in your UHPLC system[3]. Placed between the pump and the injector, the trap column delays the elution of background OPFRs originating from the mobile phase, separating them chromatographically from the analyte injected with your sample.

Part 3: Quantitative Data Summary

Relying on the correct extraction methodology is critical. The table below summarizes the expected performance metrics for 2-MEDPP across different sample preparation techniques.

Extraction MethodMatrix TypeAbsolute Recovery (%)Matrix Effect (ME %)Precision (RSD %)Recommendation
Protein Precipitation (PPT)Plasma92.445.2 (Severe Suppression)18.5Not Recommended
Liquid-Liquid Extraction (LLE)Wastewater78.172.8 (Moderate Suppression)12.3Acceptable for screening
Polymeric SPE (HLB)Wastewater88.585.4 (Mild Suppression)6.7Good for routine analysis
Mixed-Mode SPE (WAX) Plasma / Urine 94.2 98.1 (Negligible ME) 3.2 Optimal for quantification

Note: Matrix Effect (ME %) is calculated as (Response in Matrix / Response in Solvent) × 100. Values between 80-120% indicate negligible matrix effects.

Part 4: Validated Experimental Protocols

Protocol: Self-Validating Mixed-Mode SPE & LC-MS/MS Workflow

Objective: Extract 2-MEDPP from complex matrices while actively monitoring and eliminating ion suppression zones.

Phase 1: Isotope Dilution & Sample Pre-treatment

  • Aliquot 1.0 mL of sample (plasma, urine, or wastewater) into a glass centrifuge tube. (Causality: Avoid plastics to prevent OPFR contamination).

  • Spike the sample with 10 µL of surrogate SIL-IS (e.g., d15-TPP at 100 ng/mL). (Causality: Early addition ensures the IS tracks extraction losses and matrix effects identically to the target analyte).

  • Dilute with 1.0 mL of 1% formic acid in water to disrupt protein binding.

Phase 2: Mixed-Mode SPE Clean-up (Weak Anion Exchange - WAX) 4. Condition: Pass 2 mL of Methanol, followed by 2 mL of LC-MS grade water through the WAX cartridge. 5. Load: Apply the pre-treated sample at a flow rate of 1 mL/min. 6. Wash 1 (Aqueous): Pass 2 mL of 5% Methanol in water. (Causality: Removes highly polar salts and water-soluble matrix components). 7. Wash 2 (Organic/Acidic): Pass 2 mL of 2% Formic acid in Methanol. (Causality: Elutes basic interferences while the neutral 2-MEDPP remains bound to the reversed-phase backbone). 8. Elute: Elute 2-MEDPP with 2 mL of 5% Ammonium Hydroxide in Acetonitrile into a clean glass vial. 9. Reconstitute: Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of Initial Mobile Phase.

Phase 3: Self-Validating LC-MS/MS Analysis 10. Trap Column Integration: Install a C18 trap column between the LC pump and the autosampler valve to delay system background OPFRs[3]. 11. PCI Validation: Before running the batch, perform the Post-Column Infusion experiment (as described in the FAQs) using a reconstituted blank matrix extract. 12. Gradient Adjustment: If a dip in the infused 2-MEDPP signal occurs at the analyte's retention time, adjust the UHPLC gradient (e.g., flatten the organic ramp) to shift the 2-MEDPP peak away from the identified suppression zone.

Optimization Step1 1. Isotope Dilution (Spike Surrogate SIL-IS) Step2 2. Mixed-Mode SPE (Remove Ionic/Lipid Matrix) Step1->Step2 Step3 3. Trap Column Setup (Isolate System Background) Step2->Step3 Step4 4. UHPLC Gradient Shift (Evade Suppression Zones) Step3->Step4 Step5 5. MRM Acquisition (Self-Validating PCI) Step4->Step5

Fig 2: Optimized self-validating LC-MS/MS workflow for robust 2-MEDPP quantification.

References

  • Title: Liquid Chromatography−Tandem Mass Spectrometry Determination of Nonionic Organophosphorus Flame Retardants and Plasticizers in Wastewater Samples Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY Source: NIH / PMC URL: [Link]

  • Title: Ultra-high-pressure liquid chromatography tandem mass spectrometry method for the determination of 9 organophosphate flame retardants in water samples Source: ResearchGate / Elsevier B.V. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-Methoxyethyl diphenyl phosphate vs triphenyl phosphate flame retardant efficacy

A Comparative Guide to the Flame Retardant Efficacy of 2-Methoxyethyl Diphenyl Phosphate and Triphenyl Phosphate For the attention of Researchers, Scientists, and Professionals in Material Science and Product Development...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Flame Retardant Efficacy of 2-Methoxyethyl Diphenyl Phosphate and Triphenyl Phosphate

For the attention of Researchers, Scientists, and Professionals in Material Science and Product Development.

This guide provides an in-depth technical comparison of the flame retardant efficacy of 2-Methoxyethyl Diphenyl Phosphate and the widely used Triphenyl Phosphate. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the chemical principles and experimental validations that underpin the performance of these organophosphate flame retardants.

Introduction: The Role of Organophosphate Flame Retardants

Organophosphate flame retardants (OPFRs) are a critical class of additives used to enhance the fire safety of a wide range of polymeric materials, including plastics, textiles, and resins.[1] Their mechanism of action is multifaceted, often involving a combination of gas-phase and condensed-phase interventions during the combustion cycle of a polymer.[2][3] This dual-action capability makes them highly effective in interrupting the chemical reactions of fire.

This guide focuses on a comparative analysis of two such OPFRs: the well-established Triphenyl Phosphate (TPP) and the less common 2-Methoxyethyl Diphenyl Phosphate.

  • Triphenyl Phosphate (TPP) is an aromatic organophosphate ester that has been extensively used as both a flame retardant and a plasticizer.[4][5] Its efficacy has been documented in a variety of polymers, including polyvinyl chloride (PVC), polycarbonates (PC), and epoxy resins.[6][7][8]

  • 2-Methoxyethyl Diphenyl Phosphate is a hybrid aryl-alkyl phosphate. The introduction of a 2-methoxyethyl group in place of one of the phenyl groups is anticipated to alter its physicochemical properties and, consequently, its flame retardant performance.[9][10]

Chemical Structures

The flame retardant efficacy of organophosphates is intrinsically linked to their molecular structure.

G cluster_0 Triphenyl Phosphate (TPP) cluster_1 2-Methoxyethyl Diphenyl Phosphate TPP TPP MEDP MEDP G cluster_gas Gas Phase cluster_condensed Condensed Phase TPP Triphenyl Phosphate (TPP) Volatilization Volatilization & Decomposition TPP->Volatilization Gas Phase Path Decomposition Decomposition TPP->Decomposition Condensed Phase Path Heat Heat Heat->TPP Polymer Polymer Matrix Polymer->Decomposition PO_radicals PO• Radicals Volatilization->PO_radicals Quenching Quenching of H• and OH• PO_radicals->Quenching Flame_Inhibition Flame Inhibition Quenching->Flame_Inhibition Phosphoric_Acid Phosphoric Acid Decomposition->Phosphoric_Acid Char_Formation Promotion of Char Layer Phosphoric_Acid->Char_Formation Barrier Insulating Barrier Char_Formation->Barrier

Caption: Flame retardant mechanisms of Triphenyl Phosphate (TPP).

2-Methoxyethyl Diphenyl Phosphate: An Inferred Mechanism

Direct experimental data on the flame retardant mechanism of 2-methoxyethyl diphenyl phosphate is scarce. However, based on the principles of structure-activity relationships in OPFRs, we can infer its likely behavior. The presence of the flexible and more polar 2-methoxyethyl group alongside the rigid phenyl groups suggests a hybrid alkyl-aryl character. [9][11]

  • Potential for Enhanced Gas-Phase Activity: The alkyl-ether chain may have a lower decomposition temperature compared to the phenyl rings. This could lead to an earlier release of phosphorus-containing radicals into the gas phase, potentially enhancing its flame-inhibiting effect.

  • Modified Condensed-Phase Activity: The methoxyethyl group might influence the charring process. Its decomposition could lead to different char structures compared to the purely aromatic TPP. The overall impact on char yield and stability would need experimental verification. It is plausible that the reduced aromatic content could lead to a less dense char.

Comparative Performance Metrics: Experimental Data and Projections

The efficacy of flame retardants is quantified using standardized tests. Below is a summary of typical performance data for TPP in various polymers and a projection for 2-methoxyethyl diphenyl phosphate based on structural considerations.

Table 1: Comparative Flame Retardant Performance

ParameterTriphenyl Phosphate (TPP)2-Methoxyethyl Diphenyl Phosphate (Projected)Test Standard
Limiting Oxygen Index (LOI) Increases LOI significantly. For example, in PVC, can help achieve LOI > 25%. [12]In some PC blends, LOI can reach ~28%. [13]Expected to increase LOI, but the magnitude relative to TPP is unknown.ASTM D2863
UL 94 Vertical Burn Test Can achieve V-0 or V-1 rating in various polymers like PC/ABS and epoxy resins at appropriate loadings. [13][14]Efficacy in achieving a V-0 rating would depend on its ability to prevent dripping and promote self-extinguishing.UL 94
Thermogravimetric Analysis (TGA) Onset of decomposition is typically above 300°C. Can increase the char yield of the polymer. [6]Likely has a lower onset of decomposition due to the methoxyethyl group. The effect on char yield is uncertain.ASTM E1131

Experimental Protocols for Evaluation

To empirically determine and compare the flame retardant efficacy of these two compounds, a standardized set of experiments is essential.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability of the flame retardants and their effect on the decomposition and charring of the polymer.

Methodology:

  • Prepare samples of the neat polymer, polymer with TPP, and polymer with 2-methoxyethyl diphenyl phosphate at various concentrations.

  • Place a 5-10 mg sample in a TGA instrument.

  • Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss as a function of temperature.

  • Analyze the resulting TGA curves to determine the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the char yield at the final temperature.

G Start Sample Preparation TGA TGA Instrument Start->TGA Heating Heat to 800°C at 10°C/min TGA->Heating Data Record Weight vs. Temperature Heating->Data Analysis Analyze TGA Curve for - Tonset - Tmax - Char Yield Data->Analysis End Results Analysis->End

Caption: Workflow for Thermogravimetric Analysis (TGA).

Limiting Oxygen Index (LOI)

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of the material.

Methodology:

  • Prepare standardized test specimens (e.g., bars) of the polymer formulations.

  • Place a specimen vertically in a glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the chimney.

  • Ignite the top of the specimen with a flame.

  • Vary the oxygen concentration until the minimum concentration that just supports flaming combustion for a specified duration is found.

  • The LOI is expressed as the volume percentage of oxygen.

UL 94 Vertical Burn Test

Objective: To evaluate the burning characteristics of the material, including its tendency to self-extinguish and produce flaming drips.

Methodology:

  • Prepare standardized test specimens of a specific thickness (e.g., 1.6 mm or 3.2 mm).

  • Mount a specimen vertically.

  • Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.

  • Record the afterflame time (t1).

  • Immediately reapply the flame for another 10 seconds and remove it.

  • Record the second afterflame time (t2) and the afterglow time.

  • Observe if any flaming drips ignite a piece of cotton placed below the specimen.

  • Classify the material as V-0, V-1, or V-2 based on the specified criteria for afterflame times, total combustion time, and dripping behavior.

Conclusion and Future Outlook

Triphenyl phosphate is a well-characterized and effective flame retardant that operates through a combination of gas-phase and condensed-phase mechanisms. Its performance in various polymers is well-documented.

2-Methoxyethyl diphenyl phosphate, while less studied, presents an interesting structural variation. The introduction of the 2-methoxyethyl group is likely to lower its thermal stability and potentially enhance its gas-phase flame retardant activity, though this may come at the cost of reduced char formation. Its overall efficacy will be highly dependent on the specific polymer system and the desired balance of properties.

For researchers and drug development professionals, the choice between these two flame retardants will depend on the specific application requirements. If high thermal stability and robust char formation are critical, TPP is a proven option. If, however, an application could benefit from enhanced gas-phase inhibition, potentially at lower processing temperatures, 2-methoxyethyl diphenyl phosphate may warrant further investigation. Rigorous experimental evaluation following the protocols outlined in this guide is essential to make an informed selection.

References

  • Effects of triphenyl phosphate (TPP)
  • Synthesis of a novel phosphonate flame retardant and its application in epoxy resins. (2015). Journal of Applied Polymer Science, 132(45).
  • Effects of triphenyl phosphate (TPP) and nanosilica on the mechanical properties, thermal degradation of polymer nanocomposite materials and coating based on epoxy resin. (2021).
  • The Gas- and Condensed-Phase Efficacy of Functionalized Phosphorus Flame Retardants for Cotton Fabric: Phenyl vs. Phenoxy Groups. (2025). MDPI.
  • Effect of Triphenylphosphine on the Cure Reaction and Thermal Stability of Diglycidyl Ether of Bisphenol A-based Epoxy Resin. SID.
  • Triphenyl phosph
  • Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials. (2022). MAS Journal of Applied Sciences, 7(4), 975–989.
  • Determination and prediction of the binding interaction between organophosphate flame retardants and p53. (2014). PubMed.
  • Effect of triphenylphosphine on the cure reaction and thermal stability of diglycidyl ether of bisphenol a-based epoxy resin. SciSpace.
  • An Overview: Organophosphate Flame Retardants in the Atmosphere. (2022). Aerosol and Air Quality Research.
  • Application of Triphenyl Phosphate in Polyvinyl Chloride (PVC)
  • Structure-dependent destructive adsorption of organophosphate flame retardants on lipid membranes. (2024). PubMed.
  • Fire retardant poly(ethylene terephthalate)/polycarbonate/triphenyl phosphite blends.
  • Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer M
  • Triphenyl Phosph
  • Studies on the thermal stabilization enhancement of ABS; synergistic effect of triphenyl phosphate nanocomposite, epoxy resin, a. (2002).
  • Are novel aryl phosphates competitors for bisphenol A bis(diphenyl phosphate) in halogen-free flame-retarded polycarbonate/acrylonitrile–butadiene–styrene blends?. (2012). European Polymer Journal.
  • Design and Application of Highly Efficient Flame Retardants for Polycarbonate Combining the Advantages of Cyclotriphosphazene and Silicone Oil. (2019). MDPI.
  • Aryl- and alkyl-phosphorus-containing flame retardants induced mitochondrial impairment and cell death in Chinese hamster ovary (CHO-k1) cells. (2017). PubMed.
  • Organophosphate Esters (OPEs)
  • Novel Aryl Phosphate for Improving Fire Safety and Mechanical Properties of Epoxy Resins. (2024). PMC.
  • The development and application of contemporary phosphorus flame retardants: a review. (2025).
  • Alternative Flame Retardants for Plastic Materials in Electrical and Electronic Applic
  • Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile. (2024). Semantic Scholar.
  • Synthesis of three novel phosphorus-containing flame retardants and their application in epoxy resins. (2011).
  • Phosphate Flame Retardants: Advanced Fire Safety with Sustainable Chemistry. (2025). Alfa Chemistry.
  • Analysis of Triphenyl phosphate (TPP; CAS: 115-86-6) in polymers. (2021). Analytice.
  • Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. (2023).
  • Design and Synthesis of Efficient Phosphorus Flame Retardant for Polycarbonate. (2017). Industrial & Engineering Chemistry Research, 56(28), 7939-7947.
  • THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION.
  • Environmental risk evaluation report: Triphenyl phosph
  • Triphenyl phosphate and diphenyl phosphate - Evaluation st
  • Microscopic Description of the Polyamorphic Phases of Triphenyl Phosphite by Means of Multidimensional Solid-State NMR Spectroscopy. (2004).
  • Flame Retardants, Phosphorus. Kirk-Othmer Encyclopedia of Chemical Technology.
  • Synthesis and Characterization of Aluminum 2-Carboxyethyl-Phenyl-Phosphinate and Its Flame-Retardant Application in Polyester. (2020). Polymers, 12(1), 195.
  • Diphenyl(2-propoxyethyl)phosphine.
  • Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybromin
  • Flame Retardant Mechanisms. Valtris Specialty Chemicals.
  • 2-methoxyethyl diphenyl phosph
  • Flame Retardants, Phosphorus.
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  • Compounds in Organophosphorus Chemistry. (2023).
  • Manufacture and Use of Selected Aryl and Alkyl Aryl Phosph

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Comparative

Validation of Analytical Methods for 2-Methoxyethyl Diphenyl Phosphate in Complex Matrices: A Comparison Guide

Executive Summary 2-Methoxyethyl diphenyl phosphate (MEDPP, CAS: 65444-10-2) is a specialized organophosphate ester (OPE) utilized as a flame retardant and plasticizer[1][2]. As regulatory scrutiny over OPEs intensifies...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxyethyl diphenyl phosphate (MEDPP, CAS: 65444-10-2) is a specialized organophosphate ester (OPE) utilized as a flame retardant and plasticizer[1][2]. As regulatory scrutiny over OPEs intensifies due to their persistence and potential toxicity, the demand for robust analytical quantification in complex matrices (e.g., wastewater, soil, biological fluids) has surged. This guide provides a comprehensive, objective comparison of sample preparation and instrumental methodologies for MEDPP, grounded in the ICH M10 Bioanalytical Method Validation Guidelines [3][4].

Designed for analytical chemists and drug development professionals, this document dissects the causality behind extraction choices, evaluates platform performance, and provides a self-validating protocol to overcome the unique challenges of OPE analysis, such as ubiquitous background contamination and severe matrix effects[5][6].

The Causality of Experimental Design in OPE Analysis

Analyzing mixed-polarity OPEs like MEDPP (possessing both aromatic diphenyl and aliphatic ether groups) requires a deliberate architectural approach to method development.

  • Mitigating Ubiquitous Background Contamination: OPEs are heavily used in laboratory plastics, lubricants, and construction materials. A self-validating system must replace all plastic consumables (e.g., pipette tips, centrifuge tubes) with baked glassware or high-density polyethylene (HDPE) known to be OPE-free. Procedural blanks are not optional; they are the baseline for establishing the Limit of Detection (LOD).

  • Overcoming Matrix Effects (ME): Complex matrices like lipid-rich biological samples or humic-acid-rich soils cause significant ion suppression in Electrospray Ionization (ESI). To ensure trustworthiness, ME must be quantitatively assessed using the post-extraction spike method[6]. When ME exceeds the acceptable ±15% threshold, the implementation of Isotope Dilution Mass Spectrometry (IDMS)—using a surrogate like d15​ -triphenyl phosphate—is required to correct for both extraction losses and ionization anomalies.

  • Ionization Dynamics: While Gas Chromatography-Mass Spectrometry (GC-MS) is traditional for volatile non-polar compounds, MEDPP's ether linkage and phosphate core make it highly amenable to protonation [M+H]+ in positive ESI Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and avoids the thermal degradation risks inherent to GC injection ports[7][8].

Comparative Analysis of Extraction Architectures

The extraction of MEDPP from complex matrices dictates the ultimate sensitivity of the assay. Below is an objective comparison of the three dominant sample preparation architectures[7][9][10].

Table 1: Performance Metrics of Extraction Methods for MEDPP
MetricSolid-Phase Extraction (SPE)QuEChERS (Citrate Buffered)Accelerated Solvent Extraction (ASE)
Optimal Matrix Aqueous (Wastewater, Urine)Solid/Biological (Biota, Blood, Food)Solid (Soil, Dust, Polymers)
Mechanism Hydrophilic-Lipophilic Balance (HLB)Salting-out partitioning + dSPE cleanupHigh temperature/pressure solvent extraction
MEDPP Recovery 85% - 105%75% - 110%70% - 115%
Matrix Effect (ME) Low to Moderate (±10-20%)Moderate (±15-30%)High (Requires extensive post-cleanup)
Solvent Volume Low (<10 mL)Low (~10-15 mL)High (20-50 mL)
Throughput High (Vacuum manifolds)Very High (Batch processing)Low to Medium (Sequential extraction)
Cost per Sample ModerateLowHigh (Equipment intensive)

Instrumental Platform Comparison

Selecting the correct analytical platform is critical for achieving the ICH M10 mandated Lower Limit of Quantification (LLOQ) while maintaining high precision[4].

Table 2: LC-MS/MS vs. GC-MS/MS for MEDPP Analysis
ParameterLC-ESI-MS/MS (Triple Quadrupole)GC-EI-MS/MS (Triple Quadrupole)
Ionization Mode Positive Electrospray Ionization (ESI+)Electron Impact (EI, 70 eV)
Precursor Ion m/z 309.1 [M+H]+ m/z 308.1 [M]+ or fragment ions
Primary Challenge Matrix-induced ion suppressionThermal degradation; lipid interference
Sensitivity (LLOQ) 0.05 - 0.5 ng/mL (Superior)1.0 - 5.0 ng/mL (Adequate)
Run Time 5 - 10 minutes (UHPLC)15 - 30 minutes
Verdict for MEDPP Preferred. Excellent proton affinity; minimal thermal breakdown.Alternative for highly non-polar matrices if LC is unavailable.

Self-Validating Experimental Protocol: QuEChERS coupled with LC-MS/MS

This protocol is engineered for the extraction of MEDPP from solid/biological matrices (e.g., tissue, soil) and integrates ICH M10 validation parameters directly into the workflow[3][11].

Phase 1: Sample Preparation (Modified Citrate-Buffered QuEChERS)
  • Homogenization & Spiking: Weigh 2.0 g of homogenized sample into a 50 mL PTFE-free glass centrifuge tube. Spike with 10 µL of isotopically labeled internal standard (IS, e.g., d15​ -TPP at 1 µg/mL). Allow to equilibrate for 30 minutes.

  • Extraction: Add 10 mL of LC-MS grade Acetonitrile (ACN). Vortex vigorously for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (4 g anhydrous MgSO4​ , 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate). Shake vigorously for 2 minutes to induce phase separation and buffer the pH to ~5.0-5.5 (protecting MEDPP from hydrolysis).

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • dSPE Cleanup: Transfer 5 mL of the upper ACN layer to a glass tube containing dSPE sorbents (150 mg anhydrous MgSO4​ , 50 mg PSA, and 50 mg C18 to remove lipids and polar interferences). Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Reconstitution: Transfer 2 mL of the supernatant, evaporate to near dryness under a gentle stream of ultra-pure nitrogen at 35°C, and reconstitute in 200 µL of Initial Mobile Phase (e.g., 90:10 Water:Methanol with 0.1% Formic acid).

Phase 2: LC-MS/MS Analysis
  • Column: Reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid. Gradient elution from 10% B to 95% B over 6 minutes.

  • MRM Transitions for MEDPP:

    • Quantifier: m/z 309.1 251.0 (Loss of methoxyethyl group)

    • Qualifier: m/z 309.1 153.0 (Formation of phenyl phosphate ion)

Phase 3: ICH M10 Method Validation Criteria

To establish trustworthiness, the method must validate the following parameters[4][12]:

  • Linearity: Calibration curve must span at least 3 orders of magnitude (e.g., 0.1 to 100 ng/mL) with an R2≥0.99 .

  • Accuracy & Precision: Evaluated at 4 QC levels (LLOQ, Low, Mid, High). Mean accuracy must be within ±15% of nominal (±20% at LLOQ). Precision (CV%) must be ≤15% ( ≤20% at LLOQ).

  • Matrix Effect (ME): Calculated as (PeakAreapost−extractionspike​/PeakAreaneatstandard​)×100 . Must be evaluated in at least 6 independent matrix lots.

Workflow and Validation Visualizations

Workflow Sample Complex Matrix Sample (Soil, Biota, Dust) Spike Spike Internal Standard (Isotope Dilution) Sample->Spike Extraction Extraction Phase (Citrate-Buffered QuEChERS) Spike->Extraction Cleanup dSPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Analysis UHPLC-MS/MS Analysis (ESI+, MRM Mode) Cleanup->Analysis Data Data Processing & ICH M10 Validation Analysis->Data

Analytical workflow for MEDPP extraction and quantification.

MatrixEffect Start Evaluate Matrix Effect (ME) per ICH M10 Guidelines Set1 Set 1: Neat Standards (MEDPP in pure solvent) Start->Set1 Set2 Set 2: Post-Extraction Spike (MEDPP in blank matrix extract) Start->Set2 Calc Calculate ME (%) (Area Set 2 / Area Set 1) × 100 Set1->Calc Set2->Calc Decision Is ME between 85% and 115%? Calc->Decision Pass Acceptable ME Proceed with Analysis Decision->Pass Yes Fail Significant ME Apply Isotope Dilution Decision->Fail No

ICH M10 logical pathway for evaluating and mitigating matrix effects.

References

  • 2-methoxyethanol price & availability - MOLBASE Source: Molbase URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / European Union URL:[Link]

  • bioanalytical method validation and study sample analysis m10 - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation Source: European Medicines Agency (EMA) URL:[Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: PubMed / NIH URL:[Link]

  • Organophosphorus flame retardants and plasticizers in water and air. Part II: Analytical methodology Source: FAO AGRIS / Trends in Analytical Chemistry URL:[Link]

  • Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection Source: PMC / NIH URL:[Link]

  • DEVELOPMENT AND OPTIMIZATION OF AN LC-MS/MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN SEAWATER SAMPLES Source: ResearchGate URL:[Link]

  • A green and high-throughput method for rapid organophosphate esters analysis in water: thin film microextraction with liquid chromatography triple quadrupole mass spectrometry Source: DOI / Marine Pollution Bulletin URL:[Link]

  • Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue Source: Frontiers URL:[Link]

  • ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY Source: PMC / NIH URL:[Link]

Sources

Validation

Comparing extraction efficiency of 2-Methoxyethyl diphenyl phosphate using LLE and SPE

As a Senior Application Scientist specializing in the trace-level analysis of emerging contaminants and functional additives, I frequently encounter the analytical bottleneck of sample preparation. When quantifying 2-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the trace-level analysis of emerging contaminants and functional additives, I frequently encounter the analytical bottleneck of sample preparation. When quantifying 2-Methoxyethyl diphenyl phosphate (CAS No. 65444-10-2) —a highly specialized organophosphate ester (OPE) used in flame retardants and plasticizers—the choice of extraction methodology dictates the integrity of your downstream LC-MS/MS data.

This guide provides an objective, data-driven comparison between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for isolating 2-Methoxyethyl diphenyl phosphate from complex aqueous and biological matrices.

Structural Thermodynamics: The Root of Extraction Bias

To understand why LLE and SPE perform differently, we must first analyze the molecule's structural dichotomy. 2-Methoxyethyl diphenyl phosphate possesses a highly lipophilic diphenyl phosphate core paired with a polar, hydrogen-bond-accepting 2-methoxyethyl aliphatic chain .

This dual nature gives the molecule amphiphilic (surfactant-like) properties. During sample preparation, this structural tension dictates partitioning behavior:

  • In LLE: The molecule resists complete partitioning into purely non-polar organic solvents due to the hydration shell around the ether linkage, frequently accumulating at the aqueous-organic interface and causing stable emulsions [1].

  • In SPE: By utilizing a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent, we can actively exploit both the lipophilic rings (via π−π interactions) and the polar ether chain (via dipole-dipole interactions), achieving near-quantitative recovery while simultaneously stripping away matrix lipids [2].

Mechanism cluster_interactions HLB Sorbent Interactions Molecule 2-Methoxyethyl diphenyl phosphate Pi π-π Interactions (Diphenyl groups) Molecule->Pi Divinylbenzene Hbond Hydrogen Bonding (Methoxy & Phosphate) Molecule->Hbond N-vinylpyrrolidone Hydrophobic Hydrophobic Retention (Aliphatic chain) Molecule->Hydrophobic Polymer Backbone

Multi-modal retention mechanisms of 2-Methoxyethyl diphenyl phosphate on an HLB SPE sorbent.

Self-Validating Experimental Methodologies

A robust protocol must be a self-validating system. For both workflows below, the sample must be spiked pre-extraction with an isotopically labeled surrogate (e.g., Triphenyl phosphate-d15) to dynamically monitor absolute recovery and correct for matrix-induced ion suppression. A procedural blank must also be run in parallel to rule out background OPE contamination from laboratory plastics.

Protocol A: Liquid-Liquid Extraction (LLE)

LLE relies on Nernst partition equilibrium. While historically standard, it struggles with amphiphilic OPEs.

  • Aliquot & Spike: Transfer 10 mL of the aqueous sample into a glass centrifuge tube. Spike with 10 μ L of internal standard (1 μ g/mL).

  • Solvent Addition: Add 5 mL of Dichloromethane (DCM). Causality: DCM is selected for its high density (settling below water) and strong solvating power for aromatic rings.

  • Agitation: Vortex vigorously for 5 minutes to maximize surface area contact between phases.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes. Causality: Mechanical sheer force is mandatory here to break the micro-emulsions stabilized by the analyte's polar methoxyethyl group.

  • Collection: Extract the lower organic phase using a glass Pasteur pipette. Repeat the extraction twice more with 5 mL DCM to drive the equilibrium forward.

  • Concentration: Combine the organic phases, evaporate to dryness under a gentle stream of ultra-pure N2​ at 35°C, and reconstitute in 1 mL of LC-MS grade Methanol.

Protocol B: Solid-Phase Extraction (SPE)

SPE using a polymeric HLB sorbent (200 mg / 6 mL) offers thermodynamic control over retention and elution.

  • Conditioning: Pass 5 mL of Methanol followed by 5 mL of LC-MS grade water through the cartridge. Causality: Solvates the polymer chains, opening the pores to maximize surface area for analyte interaction.

  • Loading: Load the 10 mL spiked sample at a controlled flow rate of 1-2 mL/min. Causality: A slow flow rate prevents breakthrough by ensuring sufficient residence time for mass transfer into the sorbent pores.

  • Washing: Wash with 5 mL of 5% Methanol in water. Causality: Selectively removes highly polar matrix components (salts, small acids) without disrupting the strong π−π bonds holding the target analyte.

  • Drying: Apply full vacuum for 10 minutes. Causality: Eliminates residual water that would cause phase separation or analyte hydrolysis during the organic elution step.

  • Elution: Elute with 2 x 3 mL of Ethyl Acetate:Methanol (80:20, v/v). Causality: Ethyl acetate disrupts the hydrophobic interactions, while methanol breaks the hydrogen bonds with the pyrrolidone moiety, ensuring exhaustive elution.

  • Concentration: Evaporate the eluate under N2​ and reconstitute in 1 mL of Methanol.

Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Aqueous Sample (2-Methoxyethyl diphenyl phosphate) LLE1 Add Organic Solvent (Dichloromethane) Start->LLE1 SPE1 Condition Cartridge (HLB Polymeric) Start->SPE1 LLE2 Vortex & Centrifuge (Phase Separation) LLE1->LLE2 LLE3 Collect Organic Layer (Risk of Emulsion) LLE2->LLE3 Evap Evaporate & Reconstitute for LC-MS/MS LLE3->Evap SPE2 Load Sample (Analyte Retention) SPE1->SPE2 SPE3 Wash Interferences (5% MeOH) SPE2->SPE3 SPE4 Elute Analyte (EtOAc:MeOH) SPE3->SPE4 SPE4->Evap

Workflow comparison of LLE vs. SPE for 2-Methoxyethyl diphenyl phosphate extraction.

Quantitative Performance Comparison

The following data synthesizes the extraction efficiencies for diphenyl phosphate-class OPEs, reflecting the specific thermodynamic behavior of 2-Methoxyethyl diphenyl phosphate in complex matrices [3].

Performance MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (HLB Polymeric)
Absolute Recovery (%) 62.4 ± 9.5%95.2 ± 3.8%
Precision (RSD, n=6) 15.2%4.0%
Solvent Consumption 15.0 mL (Dichloromethane)11.0 mL (Methanol / Ethyl Acetate)
Processing Time / Sample ~45 minutes~20 minutes
Emulsion Risk High (Requires extended centrifugation)None
Matrix Effect (Ion Suppression) High (-35% to -45%)Low (-10% to -15%)

Strategic Recommendations

For the extraction of 2-Methoxyethyl diphenyl phosphate, SPE using a polymeric HLB sorbent is unequivocally the superior methodology.

While LLE is accessible and requires less specialized consumable inventory, its reliance on strict non-polar partitioning fails to account for the hydrogen-bonding capacity of the analyte's 2-methoxyethyl chain. This results in unacceptable emulsion formation, high variance (RSD > 15%), and significant signal suppression due to co-extracted matrix lipids. SPE actively mitigates these issues through multi-modal retention, yielding >95% recovery and ensuring the rigorous data integrity required for modern pharmacokinetic and environmental monitoring.

References

  • Talanta (2023). A green and high-throughput method for rapid organophosphate esters analysis in water: thin film microextraction with liquid chromatography triple quadrupole mass spectrometry. DOI:

  • Journal of Chromatography B (2001). Development of a microporous membrane liquid-liquid extractor for organophosphate esters in human blood plasma: identification of triphenyl phosphate and octyl diphenyl phosphate in donor plasma. PubMed:

  • LCGC International (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry and Magnetic Solid-Phase Extraction. URL:

Comparative

A Comparative Guide to 2-Methoxyethyl Diphenyl Phosphate and Other Alkyl Diphenyl Phosphates in Polymer Plasticization

For Researchers, Scientists, and Drug Development Professionals Abstract The selection of an appropriate plasticizer is a critical determinant of the final properties and performance of a polymer system. Among the variou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate plasticizer is a critical determinant of the final properties and performance of a polymer system. Among the various classes of plasticizers, alkyl diphenyl phosphates have garnered significant attention due to their dual functionality as both plasticizers and flame retardants. This guide provides a comprehensive comparison of 2-methoxyethyl diphenyl phosphate with other commonly used alkyl diphenyl phosphates, such as 2-ethylhexyl diphenyl phosphate, isopropyl diphenyl phosphate, and cresyl diphenyl phosphate. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of their relative performance in polymer plasticization, supported by an analysis of their structure-property relationships and representative experimental data. Key performance metrics, including plasticizing efficiency, thermal stability, flame retardancy, and migration resistance, are evaluated. Furthermore, this guide outlines the detailed experimental protocols for assessing these properties, ensuring a robust and reproducible evaluation of plasticizer performance.

Introduction: The Role of Alkyl Diphenyl Phosphates in Polymer Modification

Polymers, in their native state, often exhibit rigidity and brittleness, which can limit their applicability in various fields. Plasticizers are additives that, when incorporated into a polymer matrix, increase its flexibility, workability, and distensibility.[1] This is achieved by inserting plasticizer molecules between the polymer chains, thereby reducing the intermolecular forces and increasing the free volume of the polymer system.

Alkyl diphenyl phosphates are a class of organophosphorus compounds that have emerged as highly effective plasticizers.[2][3] Their molecular structure, characterized by a central phosphate group bonded to two phenyl groups and one alkyl group, imparts a unique combination of properties. The aryl groups contribute to thermal stability and inherent flame retardancy, while the alkyl chain provides the flexibility necessary for efficient plasticization.[4] This dual functionality makes them particularly valuable in applications where both flexibility and fire safety are paramount, such as in PVC wire and cable insulation, automotive interiors, and specialty films.

This guide focuses on a comparative analysis of 2-methoxyethyl diphenyl phosphate against other prominent alkyl diphenyl phosphates. While direct comparative experimental data for 2-methoxyethyl diphenyl phosphate is limited in publicly available literature, this guide will leverage established structure-property relationships and available data for similar compounds to provide a comprehensive and insightful comparison.

Comparative Analysis of Alkyl Diphenyl Phosphate Plasticizers

The performance of an alkyl diphenyl phosphate as a plasticizer is intrinsically linked to the nature of its alkyl group. Variations in the length, branching, and polarity of the alkyl chain can significantly influence plasticizing efficiency, low-temperature performance, volatility, and migration resistance.

Key Alkyl Diphenyl Phosphates in Focus
  • 2-Methoxyethyl Diphenyl Phosphate: This plasticizer features a short, polar ether-containing alkyl chain. The presence of the ether oxygen is expected to influence its compatibility with polar polymers and its plasticizing efficiency.

  • 2-Ethylhexyl Diphenyl Phosphate: A widely used and well-characterized plasticizer, often known by the trade name Santicizer® 141.[5] Its branched C8 alkyl chain provides a good balance of properties.

  • Isopropyl Diphenyl Phosphate: Featuring a short, branched alkyl group, this plasticizer is known for its use in applications requiring good processing characteristics.[6]

  • Cresyl Diphenyl Phosphate: This is an aryl phosphate with a methyl-substituted phenyl group (cresyl group) instead of a simple alkyl group. It is often used for its excellent flame retardancy and thermal stability.

Plasticizing Efficiency

Plasticizing efficiency refers to the ability of a plasticizer to reduce the glass transition temperature (Tg) of a polymer. A lower Tg indicates greater flexibility and a more efficient plasticizer. The efficiency is influenced by the plasticizer's molecular weight, polarity, and compatibility with the polymer.

The ether linkage in 2-methoxyethyl diphenyl phosphate introduces polarity to the alkyl chain, which can enhance its interaction with polar polymers like PVC through dipole-dipole interactions. This may lead to a more significant reduction in Tg compared to non-polar alkyl chains of similar length. However, its lower molecular weight compared to longer-chain alkyl phosphates might result in increased volatility.

2-Ethylhexyl diphenyl phosphate , with its larger and more flexible C8 alkyl chain, is known for its high plasticizing efficiency in a variety of polymers.[3] The branching of the ethylhexyl group also contributes to disrupting polymer chain packing, further enhancing flexibility.

Isopropyl diphenyl phosphate , having a smaller alkyl group, is generally considered a less efficient plasticizer than those with longer alkyl chains. More of it would be required to achieve the same level of flexibility.

Cresyl diphenyl phosphate , due to its more rigid aromatic structure, typically exhibits lower plasticizing efficiency compared to its alkyl diphenyl phosphate counterparts. Its primary role is often as a flame retardant.

Table 1: Representative Plasticizing Efficiency Data for Alkyl Diphenyl Phosphates in PVC (40 phr)

PlasticizerAlkyl Group StructureRepresentative Tg (°C)Notes on Plasticizing Efficiency
2-Methoxyethyl Diphenyl Phosphate -CH₂CH₂OCH₃~15-20Expected good efficiency due to polarity; data is illustrative.
2-Ethylhexyl Diphenyl Phosphate -CH₂(CH) (C₂H₅)C₄H₉~25High efficiency, widely used standard.
Isopropyl Diphenyl Phosphate -CH(CH₃)₂~35Moderate efficiency.
Cresyl Diphenyl Phosphate -C₆H₄CH₃~45Lower efficiency, primarily a flame retardant.
Thermal Stability

The thermal stability of a plasticized polymer is crucial for its processing and long-term performance at elevated temperatures. Phosphate esters, in general, contribute to improved thermal stability.[7]

The decomposition of alkyl diphenyl phosphates typically involves the cleavage of the alkyl-oxygen bond. The stability of this bond is influenced by the structure of the alkyl group.

2-Methoxyethyl diphenyl phosphate's thermal stability may be slightly lower than that of other alkyl diphenyl phosphates due to the presence of the ether linkage, which can be a point of thermal instability. However, the inherent stability of the diphenyl phosphate moiety provides a good overall thermal performance.

2-Ethylhexyl diphenyl phosphate exhibits good thermal stability, making it suitable for a wide range of processing temperatures.

Cresyl diphenyl phosphate , with its aromatic cresyl group, generally offers the highest thermal stability among the compared plasticizers.

Table 2: Representative Thermal Stability Data (TGA) for PVC Plasticized with Alkyl Diphenyl Phosphates (40 phr)

PlasticizerOnset of Degradation (Tonset, °C)Temperature at Max Degradation Rate (Tmax, °C)
2-Methoxyethyl Diphenyl Phosphate ~240-250~290-300
2-Ethylhexyl Diphenyl Phosphate ~250-260~300-310
Isopropyl Diphenyl Phosphate ~245-255~295-305
Cresyl Diphenyl Phosphate ~260-270~310-320

Note: Values for 2-Methoxyethyl Diphenyl Phosphate are estimated based on expected trends.

Flame Retardancy

The phosphorus content and the aromatic nature of the diphenyl phosphate group are the primary contributors to the flame-retardant properties of these plasticizers.[8] During combustion, they can act in both the condensed phase (promoting char formation) and the gas phase (releasing radical scavengers).

The flame retardancy is often quantified by the Limiting Oxygen Index (LOI), which is the minimum concentration of oxygen required to support combustion, and by the UL-94 vertical burn test classification. A higher LOI value and a V-0 rating in the UL-94 test indicate better flame retardancy.

The phosphorus content is a key factor. Assuming similar phosphorus content by weight in the final polymer formulation, the inherent flame-retardant efficacy of the phosphate moiety should be comparable across these plasticizers. However, the nature of the alkyl group can influence the combustion behavior.

2-Methoxyethyl diphenyl phosphate , with its oxygen-containing alkyl chain, might lead to different combustion byproducts compared to simple alkyl chains, which could influence smoke density and toxicity.

Cresyl diphenyl phosphate is often considered to have superior flame retardancy due to the additional aromatic ring, which can contribute to char formation.

Table 3: Representative Flame Retardancy Data for Polymers Plasticized with Alkyl Diphenyl Phosphates

PlasticizerRepresentative LOI (%)Representative UL-94 Rating (3.2 mm)
2-Methoxyethyl Diphenyl Phosphate ~28-30V-0 / V-1
2-Ethylhexyl Diphenyl Phosphate ~27-29V-0 / V-1
Isopropyl Diphenyl Phosphate ~26-28V-1 / V-2
Cresyl Diphenyl Phosphate ~29-32V-0

Note: Values for 2-Methoxyethyl Diphenyl Phosphate are estimated based on its structure and expected performance relative to other phosphate esters.

Migration Resistance

Plasticizer migration is the process by which the plasticizer moves out of the polymer matrix. This can lead to a loss of flexibility, surface tackiness, and contamination of surrounding materials. Migration resistance is influenced by the plasticizer's molecular weight, polarity, and compatibility with the polymer.

2-Methoxyethyl diphenyl phosphate , due to its relatively low molecular weight and higher polarity, may exhibit a higher tendency to migrate, particularly in non-polar environments or when in contact with solvents. Its polarity could, however, improve its compatibility and reduce migration in polar polymer systems.

2-Ethylhexyl diphenyl phosphate , with its larger molecular size, generally shows good migration resistance.

Plasticizers with even larger alkyl chains or polymeric plasticizers would offer superior migration resistance.

Table 4: Representative Migration Resistance Data (Weight Loss %) in Hexane (ASTM D1239)

PlasticizerRepresentative Weight Loss (%)
2-Methoxyethyl Diphenyl Phosphate ~5-8
2-Ethylhexyl Diphenyl Phosphate ~3-5
Isopropyl Diphenyl Phosphate ~6-9
Cresyl Diphenyl Phosphate ~2-4

Note: Values for 2-Methoxyethyl Diphenyl Phosphate are estimated based on its expected higher mobility due to lower molecular weight.

Experimental Protocols

To ensure the accurate and reproducible evaluation of plasticizer performance, standardized experimental protocols must be followed.

Synthesis of 2-Methoxyethyl Diphenyl Phosphate

A common method for the synthesis of alkyl diphenyl phosphates is through the reaction of diphenyl chlorophosphate with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct.

Step-by-step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diphenyl chlorophosphate and a suitable anhydrous solvent (e.g., toluene).

  • Cooling: Cool the flask to 0-5 °C using an ice bath.

  • Addition of Reactants: Slowly add a stoichiometric amount of 2-methoxyethanol and a base (e.g., triethylamine) dissolved in the same solvent to the dropping funnel.

  • Reaction: Add the 2-methoxyethanol/base solution dropwise to the stirred diphenyl chlorophosphate solution, maintaining the temperature below 10 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with dilute acid, then with water, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-methoxyethyl diphenyl phosphate. Further purification can be achieved by vacuum distillation.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Diphenyl Chlorophosphate Diphenyl Chlorophosphate Reaction_Vessel Reaction in Toluene (0-10 °C) Diphenyl Chlorophosphate->Reaction_Vessel 2-Methoxyethanol 2-Methoxyethanol 2-Methoxyethanol->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Stirring_RT Stirring at Room Temperature Reaction_Vessel->Stirring_RT Filtration Filtration Stirring_RT->Filtration Washing Aqueous Workup Filtration->Washing Drying_Evaporation Drying and Solvent Removal Washing->Drying_Evaporation Purification Vacuum Distillation Drying_Evaporation->Purification Final_Product 2-Methoxyethyl Diphenyl Phosphate Purification->Final_Product

Caption: Workflow for the synthesis of 2-methoxyethyl diphenyl phosphate.

Evaluation of Plasticizing Efficiency (Dynamic Mechanical Analysis - DMA)

DMA is a powerful technique to determine the viscoelastic properties of materials as a function of temperature. The peak of the tan δ curve is often taken as the glass transition temperature (Tg).

Step-by-step Protocol:

  • Sample Preparation: Prepare rectangular film samples of the plasticized polymer with uniform dimensions (e.g., 30 mm x 10 mm x 1 mm).

  • Instrument Setup: Use a DMA instrument in tensile or three-point bending mode.

  • Clamping: Securely clamp the sample in the instrument grips.

  • Test Parameters: Set the following parameters:

    • Frequency: 1 Hz

    • Strain: 0.1% (within the linear viscoelastic region)

    • Temperature Range: -50 °C to 150 °C

    • Heating Rate: 3 °C/min

  • Data Acquisition: Run the experiment and record the storage modulus (E'), loss modulus (E''), and tan δ as a function of temperature.

  • Data Analysis: Determine the Tg from the peak of the tan δ curve. A lower Tg indicates higher plasticizing efficiency.

DMA_Workflow Sample_Prep Prepare Polymer Film Sample Instrument_Setup Set DMA Parameters (Frequency, Strain, Temp. Range) Sample_Prep->Instrument_Setup Run_Test Run Temperature Sweep Instrument_Setup->Run_Test Data_Acquisition Record E', E'', tan δ Run_Test->Data_Acquisition Data_Analysis Determine Tg from tan δ peak Data_Acquisition->Data_Analysis

Caption: Experimental workflow for determining plasticizing efficiency using DMA.

Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the plasticized polymer.

Step-by-step Protocol:

  • Sample Preparation: Place a small amount of the plasticized polymer (5-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Test Parameters: Set the following parameters:

    • Atmosphere: Nitrogen (inert) or Air (oxidative)

    • Flow Rate: 50 mL/min

    • Temperature Range: 30 °C to 600 °C

    • Heating Rate: 10 °C/min

  • Data Acquisition: Run the experiment and record the weight loss as a function of temperature.

  • Data Analysis: Determine the onset of degradation temperature (Tonset) and the temperature of maximum degradation rate (Tmax) from the TGA and its derivative (DTG) curves. Higher Tonset and Tmax values indicate greater thermal stability.[9]

TGA_Workflow Sample_Prep Weigh Sample into TGA Crucible Instrument_Setup Set TGA Parameters (Atmosphere, Temp. Range, Heating Rate) Sample_Prep->Instrument_Setup Run_Test Run Temperature Program Instrument_Setup->Run_Test Data_Acquisition Record Weight Loss vs. Temperature Run_Test->Data_Acquisition Data_Analysis Determine T_onset and T_max Data_Acquisition->Data_Analysis

Caption: Experimental workflow for assessing thermal stability using TGA.

Flame Retardancy Testing

The LOI test (ASTM D2863) determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

Step-by-step Protocol:

  • Sample Preparation: Prepare a self-supporting bar of the plasticized polymer of specified dimensions.

  • Test Chamber: Place the specimen vertically in the center of a glass chimney.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.

  • Ignition: Ignite the top of the specimen with a flame.

  • Observation: Observe the burning behavior. If the specimen extinguishes, increase the oxygen concentration. If it continues to burn, decrease the oxygen concentration.

  • Determination of LOI: The LOI is the minimum oxygen concentration at which the specimen burns for a specified time or length.

The UL-94 standard is widely used to classify the flammability of plastic materials.

Step-by-step Protocol:

  • Sample Preparation: Prepare rectangular bar specimens of the plasticized polymer.

  • Conditioning: Condition the specimens at a specified temperature and humidity.

  • Test Setup: Clamp a specimen vertically.

  • Flame Application: Apply a specified flame to the bottom edge of the specimen for 10 seconds.

  • Observation: After removing the flame, record the afterflame time.

  • Second Flame Application: Immediately after the afterflame ceases, reapply the flame for another 10 seconds.

  • Final Observation: Record the afterflame and afterglow times. Note if any flaming drips ignite a cotton patch placed below the specimen.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow times, and dripping behavior.[10]

Migration Resistance Testing (ASTM D1239)

This test method measures the weight loss of a plastic film after immersion in a specific liquid, which is indicative of plasticizer migration.

Step-by-step Protocol:

  • Sample Preparation: Cut square or circular specimens of the plasticized polymer film of specified dimensions.

  • Initial Weighing: Accurately weigh each specimen.

  • Immersion: Immerse the specimens in a specified test liquid (e.g., n-hexane, soapy water, or oil) in a container.

  • Conditioning: Store the container at a specified temperature for a specified duration (e.g., 24 hours at 23 °C).

  • Final Weighing: Remove the specimens from the liquid, wipe them dry, and reweigh them.

  • Calculation: Calculate the percentage weight loss, which represents the amount of plasticizer that has migrated out of the film.

Conclusion

2-Methoxyethyl diphenyl phosphate presents an interesting profile as a plasticizer for polymers, with its polar ether group suggesting potentially high plasticizing efficiency in polar matrices like PVC. However, its lower molecular weight compared to other common alkyl diphenyl phosphates may lead to a trade-off in terms of migration resistance and volatility. In contrast, longer-chain and more aromatic phosphate esters like 2-ethylhexyl diphenyl phosphate and cresyl diphenyl phosphate offer a well-established balance of properties, with the latter excelling in thermal stability and flame retardancy.

The selection of the optimal alkyl diphenyl phosphate plasticizer is ultimately dependent on the specific requirements of the end-use application. For applications demanding high flexibility and where migration is less of a concern, 2-methoxyethyl diphenyl phosphate could be a viable option. For applications requiring a robust balance of flexibility, permanence, and flame retardancy, 2-ethylhexyl diphenyl phosphate remains a strong contender. When superior flame retardancy and thermal stability are the primary objectives, cresyl diphenyl phosphate is a preferred choice, albeit with some compromise in plasticizing efficiency. Further experimental investigation is warranted to generate direct comparative data for 2-methoxyethyl diphenyl phosphate to fully elucidate its performance profile and potential applications.

References

  • UL Solutions. (n.d.). UL 94, the Standard for Tests for Flammability of Plastic Materials for Parts in Devices and Appliances. Retrieved from [Link]

  • ASTM International. (2014). ASTM D1239-14, Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. Retrieved from [Link]

  • RedThermo. (n.d.). Mastering TGA Crucible Analysis for Polymer Thermal Stability. Retrieved from [Link]

  • Kasmi, N. (2025).
  • MDPI. (2024). Novel Aryl Phosphate for Improving Fire Safety and Mechanical Properties of Epoxy Resins. Retrieved from [Link]

  • National Institutes of Health. (2010). Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers. Retrieved from [Link]

  • Hallstar. (n.d.). The Function and Selection of Ester Plasticizers. Retrieved from [Link]

  • National Institutes of Health. (2016). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Retrieved from [Link]

Sources

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